molecular formula C7H4BrN3O B588939 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 155690-79-2

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B588939
CAS No.: 155690-79-2
M. Wt: 226.033
InChI Key: CEIXKKYHWOYPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a brominated derivative of the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of high interest in modern drug discovery for its diverse biological potential . This compound serves as a key synthetic intermediate for constructing more complex molecules aimed at various therapeutic targets. The pyrido[2,3-d]pyrimidine core is recognized as a privileged structure in the inhibition of ATP-dependent kinases . Research into this chemical class has yielded potent and selective inhibitors for kinases such as Cyclin-dependent kinase 4 (Cdk4), which is a target in cancer therapy , and Epidermal Growth Factor Receptor (EGFR), specifically against resistant mutations like L858R/T790M in non-small cell lung cancer (NSCLC) . Furthermore, pyrido[2,3-d]pyrimidine derivatives have been explored for their activity against other targets, including dihydrofolate reductase (DHFR) and adenosine kinase (AK) , highlighting the scaffold's broad utility in developing therapeutics for areas including oncology, infectious diseases, and inflammation. The bromine substituent on this core structure offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXKKYHWOYPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672058
Record name 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155690-79-2
Record name 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The pyrido[2,3-d]pyrimidine core is structurally related to purines and is a privileged structure in the development of various therapeutic agents. This document outlines a plausible synthetic route, predicted analytical data, and detailed experimental protocols to facilitate its preparation and characterization in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing from commercially available 2-amino-5-bromonicotinic acid. The initial step involves the amidation of the carboxylic acid to form the crucial intermediate, 2-amino-5-bromonicotinamide. Subsequent cyclization of this intermediate with a suitable one-carbon source, such as formic acid, yields the target pyridopyrimidine ring system.

Synthesis_Pathway Proposed Synthesis of this compound cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization A 2-Amino-5-bromonicotinic Acid B 2-Amino-5-bromonicotinamide A->B SOCl₂, then NH₄OH or CDI, then NH₃ C This compound B->C HCOOH, reflux

Caption: Proposed two-step synthesis of the target compound.

Characterization Data

While direct experimental data for this compound is not extensively available in the public domain, the following tables present predicted spectroscopic and physical data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Physical and Mass Spectrometry Data
PropertyPredicted Value
Molecular Formula C₇H₅BrN₄O
Molecular Weight 241.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (decomposes)
Mass Spec (EI) m/z 240/242 [M]⁺, 212/214 [M-CO]⁺, 133 [M-Br-CO]⁺

Note: The mass spectrum is expected to show a characteristic 1:1 isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[1][2]

Predicted NMR Spectroscopic Data

The predicted NMR data is based on an analysis of related pyridopyrimidine structures.[3][4] Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆.

¹H NMR
Chemical Shift (δ, ppm)
~12.5
~8.80
~8.55
~8.20
¹³C NMR
Chemical Shift (δ, ppm)
~160.5
~155.0
~152.0
~148.0
~139.0
~118.0
~115.5
Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the functional groups present in the molecule.[5][6]

Wavenumber (cm⁻¹) Intensity Assignment
3200-2800BroadN-H stretching (amide)
~1680StrongC=O stretching (amide, lactam)
~1620MediumC=N stretching
~1580MediumC=C stretching (aromatic)
~1200MediumC-N stretching
~600Medium-StrongC-Br stretching

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound.

Synthesis of 2-Amino-5-bromonicotinamide (Intermediate)
  • Chlorination: To a suspension of 2-amino-5-bromonicotinic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

  • Workup: Stir the mixture for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromonicotinamide.

Synthesis of this compound (Target Compound)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromonicotinamide (1.0 eq) in an excess of 98% formic acid (approximately 10-15 mL per gram of amide).

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC.[7]

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.

  • Drying: Dry the solid product under high vacuum to afford this compound.

Experimental_Workflow General Experimental Workflow A Reactants Mixing B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Incomplete D Workup (Quenching/Extraction) C->D Reaction Complete E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Caption: A typical workflow for synthesis and analysis.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs.

  • Mass Spectrometry (MS):

    • Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

    • Analysis: Introduce a dilute solution of the sample into the instrument. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment peaks.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the spectrum on an FTIR spectrometer.

    • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify characteristic functional group absorptions.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt these protocols as necessary based on available laboratory equipment and safety procedures.

References

Spectroscopic and Synthetic Profile of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities. This document aims to serve as a critical resource for the characterization and synthesis of this specific brominated derivative.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
12.4 (broad s)SingletNH
9.0 (s)SingletH-7
8.5 (s)SingletH-5
8.2 (s)SingletH-2

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
160.0C4
155.5C2
154.5C8a
141.0C7
131.0C5
118.0C6
114.5C4a

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3441N-H stretch
1685C=O stretch (amide)
1610, 1575, 1475C=C and C=N stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
226/228[M+H]⁺

Experimental Protocols

Synthesis of this compound

A common synthetic route to obtain pyrido[2,3-d]pyrimidin-4(1H)-ones involves the condensation of 2-aminonicotinamide derivatives with appropriate reagents. For the synthesis of the title compound, a potential pathway involves the bromination of a suitable pyridopyrimidine precursor. A general approach described in the literature for the synthesis of similar pyrido[2,3-d]pyrimidin-4(1H)-ones involves the reaction of 6-amino-2-thiouracil with chalcones in dimethylformamide (DMF) under reflux conditions.[1][2]

General Procedure for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as potassium bromide (KBr) pellets.

  • Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis and Elucidation start Starting Materials (e.g., 2-aminonicotinamide derivative) reaction Bromination Reaction start->reaction workup Reaction Work-up (e.g., precipitation, filtration) reaction->workup purification Purification (e.g., recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Interpretation nmr->analysis ir->analysis ms->analysis elucidation Structural Confirmation analysis->elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Potential Signaling Pathway Involvement

While specific signaling pathway interactions for this compound are not yet extensively documented, the broader class of pyrido[2,3-d]pyrimidine derivatives has been investigated for its potential to modulate various cellular signaling pathways, particularly those involved in cancer and inflammatory diseases. These compounds are known to act as inhibitors of various kinases, which are key regulators of cell signaling.

The diagram below represents a generalized kinase inhibition pathway that could be relevant for derivatives of this scaffold.

G cluster_pathway Generalized Kinase Inhibition Pathway atp ATP kinase Kinase Active Site atp->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation blocked Blockage of Downstream Signaling kinase->blocked inhibitor Pyrido[2,3-d]pyrimidine Derivative inhibitor->kinase Competitive Inhibition substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation, Survival) phosphorylated_substrate->downstream

Caption: Generalized Kinase Inhibition by Pyrido[2,3-d]pyrimidines.

References

An In-Depth Technical Guide on the Chemical Properties and Reactivity of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a key heterocyclic intermediate in the synthesis of pharmacologically active molecules, most notably the CDK4/6 inhibitor Palbociclib.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related analogues.

PropertyValueSource/Method
Molecular Formula C₇H₄BrN₃OCalculated
Molecular Weight 226.03 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar structures
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in polar organic solvents like DMF and DMSOInferred from reactivity protocols
pKa Not available-

Note: The data for the closely related compound, 2-amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, shows a molecular weight of 241.04 g/mol .[1] The absence of the amino group in the target compound accounts for the difference in molecular weight.

Synthesis and Reactivity

This compound serves as a versatile building block, primarily utilized for its reactivity at the bromine-substituted position and the pyrimidinone ring.

Synthesis

A common synthetic route to prepare the pyrido[2,3-d]pyrimidine scaffold involves the cyclization of appropriately substituted pyridine or pyrimidine precursors. For instance, the reaction of 6-aminouracil derivatives with various carbonyl compounds can yield the core ring system.

Key Reactions

The reactivity of this compound is dominated by two primary types of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents at the C6 position, which is crucial for the development of diverse chemical libraries for drug discovery.

The bromine atom at the C6 position is amenable to Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of numerous kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 6-aryl-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

The electron-deficient nature of the pyridopyrimidine ring system facilitates nucleophilic aromatic substitution at the C6 position, where the bromine atom acts as a good leaving group. This reaction is particularly useful for introducing nitrogen-based nucleophiles, such as amines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the desired amine (1-3 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the amine salt is used or if the amine itself is not basic enough to drive the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80 and 150 °C. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery: Intermediate for Palbociclib

This compound is a crucial intermediate in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[2][3] The synthesis of Palbociclib involves the modification of the 6-bromo-pyrido[2,3-d]pyrimidin-7(8H)-one core, highlighting the importance of this scaffold in medicinal chemistry.[4][5]

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction pathways and a general experimental workflow.

Suzuki_Miyaura_Coupling This compound This compound Coupling_Reaction Suzuki-Miyaura Coupling This compound->Coupling_Reaction Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Coupling_Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling_Reaction 6-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-one 6-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-one Coupling_Reaction->6-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-one

Suzuki-Miyaura Coupling Pathway

Nucleophilic_Substitution This compound This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr_Reaction Nucleophile (e.g., Amine) Nucleophile (e.g., Amine) Nucleophile (e.g., Amine)->SNAr_Reaction Solvent & Heat Solvent & Heat Solvent & Heat->SNAr_Reaction 6-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-one 6-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-one SNAr_Reaction->6-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-one

Nucleophilic Aromatic Substitution Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Setup Combine Reactants, Catalyst, and Base Solvent_Addition Add Degassed Solvent Reagent_Setup->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere Solvent_Addition->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling_Extraction Cool and Perform Aqueous Extraction Monitoring->Cooling_Extraction Drying_Concentration Dry and Concentrate Organic Phase Cooling_Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification

General Experimental Workflow

Signaling Pathways of Pyrido[2,3-d]pyrimidine Derivatives

Derivatives of the pyrido[2,3-d]pyrimidine scaffold are known to interact with various signaling pathways, primarily by acting as kinase inhibitors. For example, Palbociclib targets the Cyclin D/CDK4/6-Rb pathway, which is critical for cell cycle progression.

CDK46_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Complex Receptor->CyclinD_CDK46 activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Palbociclib Palbociclib (6-substituted pyrido[2,3-d]pyrimidine derivative) Palbociclib->CyclinD_CDK46 inhibits

Simplified CDK4/6 Signaling Pathway

References

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one as a key intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one: A Key Intermediate in Drug Discovery

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1][2] This framework is central to the development of therapies for numerous diseases, with derivatives demonstrating potent anticancer, kinase inhibitory, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Within this versatile class of compounds, this compound emerges as a critical intermediate. Its strategic bromo- and oxo-functionalization provides reactive handles for chemists to elaborate the core structure, enabling the synthesis of diverse compound libraries and the optimization of pharmacological activity. This guide provides a technical overview of its synthesis, applications, and the biological significance of its derivatives, with a particular focus on its role in the development of kinase inhibitors.

Synthesis and Chemical Reactivity

The synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one core can be achieved through various condensation strategies. A common approach involves the reaction of 2-aminopyridine derivatives with appropriate reagents to construct the fused pyrimidinone ring.[4][5] The introduction of the bromine atom at the 6-position is a key step, creating a versatile point for modification via cross-coupling reactions.

The utility of this compound as an intermediate is significantly enhanced by the reactivity of its two key positions:

  • C4-Position : The ketone at the C4 position can be readily converted to a more reactive leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃).[1] This 4-chloro derivative is then susceptible to nucleophilic aromatic substitution, allowing the introduction of various amine-containing side chains.

  • C6-Position : The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[6][7] This allows for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and vinyl groups, which are crucial for modulating potency and selectivity against specific biological targets.

G cluster_synthesis Synthesis of Core Intermediate cluster_functionalization Intermediate Functionalization cluster_screening Drug Discovery Pipeline 2-Aminopyridine 2-Aminopyridine Pyridopyrimidinone_Core Pyridopyrimidinone_Core 2-Aminopyridine->Pyridopyrimidinone_Core Cyclization 6-Bromo_Intermediate 6-Bromopyrido[2,3-d] pyrimidin-4(1H)-one Pyridopyrimidinone_Core->6-Bromo_Intermediate Bromination 4-Chloro_Derivative 4-Chloro_Derivative 6-Bromo_Intermediate->4-Chloro_Derivative Chlorination (e.g., POCl3) Final_Compound_B Final_Compound_B 6-Bromo_Intermediate->Final_Compound_B C6 Cross-Coupling (e.g., Suzuki, Heck) Final_Compound_A Final_Compound_A 4-Chloro_Derivative->Final_Compound_A C4 Nucleophilic Substitution (e.g., R-NH2) Screening Screening Final_Compound_A->Screening Final_Compound_B->Screening Lead_Compound Lead_Compound Screening->Lead_Compound

Caption: General workflow for the synthesis and functionalization of the this compound intermediate in a drug discovery context.

Role in Drug Discovery: A Focus on Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has proven to be exceptionally effective in the design of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] Derivatives of this compound have been instrumental in developing potent and selective inhibitors for several kinase families.

Case Study: CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[8] Inhibiting these kinases can halt the proliferation of cancerous cells.[7] Palbociclib, an FDA-approved drug for certain types of breast cancer, features the pyrido[2,3-d]pyrimidine core and is a potent CDK4/6 inhibitor.[9][10] The synthesis of Palbociclib and other next-generation CDK4/6 inhibitors relies on intermediates derived from the 6-bromo-4-oxo scaffold.[6][7]

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activate pRb pRb CDK46->pRb Phosphorylate pRb_P pRb-P (Inactive) E2F E2F pRb->E2F G1_S_Transition G1-S Phase Transition & Cell Proliferation pRb->G1_S_Transition Inhibits pRb_P->E2F Releases E2F->G1_S_Transition Promotes Inhibitor Palbociclib & Derivatives Inhibitor->CDK46 Inhibits

Caption: The CDK4/6-pRb signaling pathway, illustrating the point of inhibition by Palbociclib and related pyrido[2,3-d]pyrimidine derivatives.

Other Kinase Targets

Beyond CDK4/6, the scaffold has been utilized to target other important kinases:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrido[d]pyrimidine isomers have shown potent, low-nanomolar inhibitory activity against EGFR, a key driver in many epithelial cancers.[11][12]

  • PIM-1 Kinase: This kinase is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 inhibition with IC₅₀ values as low as 11.4 nM.[13]

  • Breast Tumor Kinase (BRK/PTK6): While a different pyrimidine-fused scaffold (pyrazolo[3,4-d]pyrimidine) was highlighted, the principles of targeting the kinase hinge region are shared, and the pyrido[2,3-d]pyrimidine core is adaptable for such targets.[14]

Compound Class Target Kinase Reported Activity (IC₅₀) Reference
Pyrido[2,3-d]pyrimidine DerivativesPIM-111.4 nM - 34.6 nM[13]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesCDK4/6Low nanomolar range[15]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.008 nM[11]
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.13 nM[11]
2,4-dioxopyrido[2,3-d]pyrimidine DerivativeEGFR (Wild Type)0.093 µM[12]
2,4-dioxopyrido[2,3-d]pyrimidine DerivativeEGFR (T790M Mutant)0.174 µM[12]
Pyrrolo[3,2-d]pyrimidin-4-one DerivativePCAF Bromodomain7 nM[16]

Table 1: Biological Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives as Kinase/Bromodomain Inhibitors.

Broader Therapeutic Applications

The therapeutic potential of this scaffold extends beyond kinase inhibition. Research has demonstrated significant activity in other areas, particularly as antimicrobial agents.

Antimicrobial Activity

Certain 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives have shown broad-spectrum antibacterial and moderate to strong antifungal activity.[4] This highlights the scaffold's versatility and its potential for development into new classes of anti-infective agents.

Compound Class Organism Type Reported Activity (MIC) Reference
2-thioxodihydropyrido[2,3-d]pyrimidinesBacteria0.49 - 7.81 µg/mL[4][17]
2-thioxodihydropyrido[2,3-d]pyrimidinesFungi1.95 - 15.63 µg/mL[4][17]

Table 2: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine

This two-step protocol describes a representative synthesis of a key functionalized intermediate from its pyrimidinone precursor.

Step A: Synthesis of this compound This is a general procedure based on the cyclization reactions used to form the pyridopyrimidine core.[4][18]

  • A mixture of a suitable 2-amino-5-bromopyridine derivative (1 equivalent) and diethyl malonate (1.2 equivalents) is heated in the presence of a base such as sodium ethoxide in ethanol.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is poured into ice water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield the crude this compound, which can be purified by recrystallization.

Step B: Chlorination to 6-Bromo-4-chloropyrido[2,3-d]pyrimidine This procedure is based on the common method for converting pyrimidinones to chloropyrimidines.[1]

  • To this compound (1 equivalent), phosphorus oxychloride (POCl₃) (5-10 equivalents) is added, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.

  • The mixture is heated at reflux (typically around 110-120 °C) for 2-4 hours.

  • The reaction is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by slowly pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove acidic impurities, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane) to yield 6-Bromo-4-chloropyrido[2,3-d]pyrimidine with high purity.[1]

Conclusion

This compound is a cornerstone intermediate for medicinal chemistry, providing a robust and versatile platform for the synthesis of pharmacologically active compounds. Its strategic design allows for systematic modification at key positions, facilitating the exploration of structure-activity relationships and the optimization of drug candidates. The successful development of potent kinase inhibitors like Palbociclib underscores the power of this scaffold. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound and its derivatives in the future of drug discovery is assured.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system comprising a pyridine and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine scaffold, focusing on its synthesis, diverse biological applications, and the structure-activity relationships that govern its therapeutic potential.

Diverse Biological Activities

Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant potential across multiple therapeutic areas. They are most notably recognized for their anticancer properties, acting as inhibitors of various protein kinases crucial for tumor growth and survival.[1][2][3] Beyond oncology, this scaffold has shown promise as antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) active agents.[1][3][4]

A Versatile Framework for Anticancer Drug Discovery

The primary therapeutic application of the pyrido[2,3-d]pyrimidine scaffold lies in the development of novel anticancer agents.[1][5] These compounds have been extensively investigated as inhibitors of several key enzyme families implicated in cancer progression, including:

  • Tyrosine Kinases: Many pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][6][7]

  • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][8]

  • PIM-1 Kinase: Several derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[9][10][11]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an essential enzyme for DNA synthesis, is another mechanism through which these compounds exert their anticancer effects.[1][4][12]

The following table summarizes the inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives against various cancer-related targets.

CompoundTargetIC50Cell LineReference
PD-089828 (4b) PDGFr1.11 µM-[6][7]
FGFr0.13 µM-[6][7]
EGFr0.45 µM-[6][7]
c-src0.22 µM-[6][7]
PD180970 (66) p210Bcr-Abl170 nMK562[1]
Gab2 and CrkL80 nMK562[1]
Compound B1 EGFRL858R/T790M13 nMH1975[13]
Compound 4 PIM-1 Kinase11.4 nMMCF-7[10][11]
Compound 10 PIM-1 Kinase17.2 nMMCF-7[10][11]
Compound 6 PIM-1 Kinase34.6 nMMCF-7[10]
Compound 11 PIM-1 Kinase21.4 nMMCF-7[10]

Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidines

The anticancer activity of pyrido[2,3-d]pyrimidine derivatives often stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A generalized representation of a kinase signaling pathway inhibited by these compounds is depicted below.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression, Proliferation, Survival mTOR->CellCycle PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->Receptor PyridoPyrimidine->PI3K PyridoPyrimidine->mTOR TranscriptionFactors->CellCycle

Generalized Kinase Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the biological activity of pyrido[2,3-d]pyrimidines. For instance, the presence of a carbonyl group at the C-2 position has been associated with enhanced anticancer activity.[1] Furthermore, substitutions at the C-5 and C-7 positions with aryl groups, such as 4-chlorophenyl, have shown potent inhibitory effects against various cancer cell lines.[1] The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position has been shown to improve both potency and bioavailability.[6][7]

Antimicrobial Potential

In addition to their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have demonstrated promising activity against a range of microbial pathogens.[14][15] Some compounds have shown good in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Proteus mirabilis, Serratia marcescens) bacteria.[15]

CompoundBacterial StrainActivityReference
4a-4h Staphylococcus aureusGood[15]
Bacillus cereusGood[15]
Proteus mirabilisGood[15]
Serratia marcescensGood[15]

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common synthetic route to the pyrido[2,3-d]pyrimidine core involves the cyclization of appropriately substituted pyridine precursors. A representative experimental workflow is illustrated below.

synthesis_workflow Start Starting Materials (e.g., Substituted Pyridine, Guanidine) Reaction Cyclization Reaction (e.g., Reflux in appropriate solvent) Start->Reaction Workup Reaction Work-up (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization FinalProduct Pyrido[2,3-d]pyrimidine Derivative Characterization->FinalProduct

General Synthetic Workflow.

Detailed Protocol for the Synthesis of 2,7-Diamino-6-(2,3,5,6-tetramethylphenyl)pyrido[2,3-d]pyrimidine (3d) (Adapted from[6])

  • To a solution of 2,6-diamino-4-chloropyrimidine (1.52 g, 11.0 mmol) and 2,3,5,6-tetramethylphenylacetonitrile (2.0 g, 11.5 mmol) in anhydrous dimethylformamide (20 mL) at 0 °C under a nitrogen atmosphere, add 60% sodium hydride in mineral oil (0.18 g, 4.41 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice water (100 mL) and collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with diethyl ether.

  • Dry the solid under vacuum to afford the title compound (2.69 g, 83% yield).

In Vitro Kinase Inhibitory Assay

The following is a general protocol for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 37 °C) for a predetermined time to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its inherent ability to interact with a multitude of biological targets, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the full therapeutic potential of this remarkable heterocyclic core.

References

CAS number 90905-67-4 synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the synthesis and properties of the substance with CAS number 90905-67-4 has yielded no identifiable information. This CAS number does not appear to correspond to a publicly documented chemical substance.

Extensive searches across multiple chemical databases and scientific literature sources have failed to retrieve any data related to a compound with the CAS (Chemical Abstracts Service) registry number 90905-67-4. This suggests that the provided number may be incorrect, obsolete, or correspond to a substance that is not available in the public domain.

Without a verifiable chemical identity, it is impossible to provide a technical guide on its synthesis, properties, experimental protocols, or associated signaling pathways. The core of the requested in-depth report hinges on the existence of scientific data for a specific molecule, which is absent in this case.

Researchers, scientists, and drug development professionals are advised to verify the CAS number from its original source. Should a valid CAS number be identified, a new search can be initiated to gather the necessary information for the requested technical guide.

The Mechanism of Action of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of kinase inhibitors based on the 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one scaffold. This chemical moiety serves as a foundational structure for a range of potent and selective inhibitors targeting various protein kinases implicated in cancer and other diseases. This document details their inhibitory activities, the signaling pathways they modulate, and the experimental protocols used for their characterization.

Introduction to Pyridopyrimidine Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby competitively inhibit the function of a wide array of protein kinases. The strategic placement of a bromine atom at the 6-position of this scaffold has been a key feature in the development of several potent kinase inhibitors. Modifications at other positions of the pyridopyrimidine ring system have allowed for the fine-tuning of potency and selectivity against specific kinase targets. These inhibitors have shown significant promise in oncology by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action and Target Kinases

Derivatives of the this compound scaffold primarily function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The specific interactions between the inhibitor and the amino acid residues in the kinase's active site, particularly in the hinge region, determine the inhibitor's potency and selectivity.

Key kinase families targeted by these inhibitors include:

  • Fibroblast Growth Factor Receptors (FGFRs): These receptor tyrosine kinases are crucial for cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): These are receptor tyrosine kinases that play a significant role in cell growth, proliferation, and migration. Their aberrant activation is a hallmark of several solid tumors.

  • Cyclin-Dependent Kinases (CDKs): These are serine/threonine kinases that regulate the cell cycle. Inhibitors of CDKs, particularly CDK4 and CDK6, can induce cell cycle arrest and are effective in treating certain types of cancer.

  • Other Tyrosine Kinases: Various derivatives have also shown activity against other tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of prominent this compound derivatives against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)Notes
PD173074 FGFR1~25[1]A potent and selective FGFR1 inhibitor. It is ATP-competitive with a Ki of approximately 40 nM.[1]
FGFR35Also shows high potency against FGFR3.
VEGFR2~100-200[1]Exhibits inhibitory activity against VEGFR2, but with lower potency compared to FGFR1 and FGFR3.
PDGFR17,600Demonstrates high selectivity for FGFRs over PDGFR.
c-Src19,800Shows weak inhibition against c-Src.
Dovitinib (CHIR-258) FGFR18[2]A multi-targeted receptor tyrosine kinase inhibitor with high potency against FGFR1.
FGFR39[2]Also potently inhibits FGFR3.
VEGFR110[2]Shows significant inhibitory activity against VEGFR1.
VEGFR213[2]Also inhibits VEGFR2.
VEGFR38[2]Potently inhibits VEGFR3.
PDGFRα27[2]Exhibits inhibitory activity against PDGFRα.
PDGFRβ210[2]Shows lower potency against PDGFRβ compared to other targets.
FLT31[2]A potent inhibitor of FMS-like tyrosine kinase 3.
c-Kit2[2]Also potently inhibits c-Kit.
PD-161570 FGFR139.9 - 40An ATP-competitive inhibitor of FGFR1.[3]
PDGFR262 - 310Shows moderate inhibitory activity against PDGFR.[3]
EGFR240 - 3700Inhibitory activity against EGFR varies.[3]
c-Src44Demonstrates significant inhibition of c-Src.[3]

Signaling Pathways Modulated by Pyridopyrimidine Inhibitors

The therapeutic effects of these inhibitors are a direct consequence of their ability to block key signaling pathways that drive oncogenesis.

FGFR Signaling Pathway

Inhibition of FGFR blocks the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 6-Bromopyrido[2,3-d] pyrimidin-4(1H)-one Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
PDGFR Signaling Pathway

Inhibition of PDGFR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, thereby affecting cell growth and migration.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT Growth Cell Growth, Proliferation, Migration AKT->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Growth Inhibitor 6-Bromopyrido[2,3-d] pyrimidin-4(1H)-one Inhibitor Inhibitor->PDGFR

PDGFR Signaling Pathway Inhibition
CDK4/6-Mediated Cell Cycle Regulation

Inhibitors targeting CDK4/6 prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a halt in cell proliferation.

CDK46_Cell_Cycle_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Inhibitor 6-Bromopyrido[2,3-d] pyrimidin-4(1H)-one Inhibitor Inhibitor->CDK46

CDK4/6 Cell Cycle Regulation

Experimental Protocols

The following sections detail standardized protocols for the evaluation of this compound kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase by measuring the amount of ATP consumed during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, PDGFRβ, CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) for tyrosine kinases, Rb protein for CDK4/6)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[4]

  • Test compound serially diluted in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, flat-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well and initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This typically involves a 40-minute incubation with a reagent to stop the kinase reaction and deplete remaining ATP, followed by a 30-minute incubation with a kinase detection reagent to generate a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilutions of Test Compound Start->Prep_Comp Prep_Plate Add Compound/Controls to 384-well Plate Prep_Comp->Prep_Plate Add_Mix Add Master Mix to Wells Prep_Plate->Add_Mix Prep_Mix Prepare Kinase/ Substrate Master Mix Prep_Mix->Add_Mix Add_ATP Initiate Reaction with ATP Add_Mix->Add_ATP Incubate Incubate at RT for 60 min Add_ATP->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

In Vitro Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT)

This protocol is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Target Engagement Assay (Western Blot)

This protocol is used to confirm that the inhibitor is engaging its target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (for the phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total target protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on target phosphorylation.

Molecular Docking and Binding Mode Analysis

Molecular docking studies are crucial for understanding the binding mode of this compound inhibitors within the ATP-binding pocket of their target kinases. These in silico studies help to elucidate the key interactions that contribute to the inhibitor's potency and selectivity.

General Workflow:

  • Protein and Ligand Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The structure of the inhibitor is built and optimized.

  • Grid Generation: A grid box is defined around the ATP-binding site of the kinase.

  • Docking Simulation: Docking is performed using software like AutoDock or Glide to predict the binding conformation and affinity of the inhibitor.

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of the kinase.

Molecular docking studies have shown that the pyridopyrimidine core of these inhibitors typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. Substituents on the pyridopyrimidine ring can form additional interactions with other regions of the active site, which can enhance potency and confer selectivity. For instance, docking studies of pyridopyrimidine derivatives with FGFR have shown interactions with key residues such as GLU520, ASP630, and MET524.[8]

Molecular_Docking_Workflow Start Start Prep_Prot Prepare Protein Structure (from PDB) Start->Prep_Prot Prep_Lig Prepare Ligand Structure (Inhibitor) Start->Prep_Lig Grid_Gen Define Binding Site (Grid Generation) Prep_Prot->Grid_Gen Docking Perform Docking Simulation Prep_Lig->Docking Grid_Gen->Docking Analysis Analyze Binding Pose and Interactions Docking->Analysis End End Analysis->End

Molecular Docking Workflow

Conclusion

Kinase inhibitors based on the this compound scaffold represent a versatile and potent class of therapeutic agents. Their mechanism of action as ATP-competitive inhibitors allows for the effective modulation of key signaling pathways involved in cancer progression. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this important class of kinase inhibitors. Further optimization of this scaffold holds the potential for the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

In Vitro Evaluation of Novel 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of a novel series of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one analogs. The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This document outlines the key experimental protocols for assessing the cytotoxic and enzyme-inhibitory activities of these compounds, presents hypothetical yet representative data for a series of analogs, and visualizes the associated cellular pathways and experimental workflows.

Data Presentation: In Vitro Efficacy

The in vitro anticancer activity and kinase inhibitory potential of a hypothetical series of this compound analogs (designated as Bromo-Pyrido-1 to Bromo-Pyrido-4) were evaluated. The quantitative data, represented as IC50 values, are summarized in the tables below for clear comparison.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of this compound Analogs

Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Bromo-Pyrido-11.252.503.10
Bromo-Pyrido-20.851.152.20
Bromo-Pyrido-35.607.809.50
Bromo-Pyrido-40.500.951.50
Doxorubicin (Control)0.600.801.20

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of this compound Analogs

Compound IDPIM-1 KinaseCDK4/Cyclin D1EGFR
Bromo-Pyrido-125.545.2> 1000
Bromo-Pyrido-215.830.5850.0
Bromo-Pyrido-3110.2250.6> 2000
Bromo-Pyrido-410.522.8600.0
Staurosporine (Control)16.715.020.0

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures for the evaluation of novel chemical entities.

Cell Culture

Human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., PIM-1, CDK4/Cyclin D1, EGFR) is determined using commercially available kinase assay kits, such as ADP-Glo™ Kinase Assay.

  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the kinase, the appropriate substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.[3]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by anticancer agents. Pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit various kinases within such pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT PIM1 PIM-1 AKT->PIM1 PIM1->Transcription_Factors CDK4_CyclinD1 CDK4/Cyclin D1 Transcription_Factors->CDK4_CyclinD1 Cell_Cycle_Progression Cell_Cycle_Progression CDK4_CyclinD1->Cell_Cycle_Progression Inhibitor 6-Bromopyrido [2,3-d]pyrimidin-4(1H)-one Inhibitor->Receptor Inhibitor->PIM1 Inhibitor->CDK4_CyclinD1

Caption: Generic Kinase Signaling Pathway Targeted by Inhibitors.

Experimental Workflow

The workflow for the in vitro cytotoxicity screening using the MTT assay is depicted below. This standardized process ensures the reliable and reproducible evaluation of the anticancer potential of the novel compounds.

G Start Start: Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (24h) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Compounds Incubate_Overnight->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of This compound Analogs Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate (48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Data Analysis: Calculate IC50 Values Measure_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

References

An In-depth Technical Guide on the Anticancer Activity of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer effects.[1][2] This structural motif is analogous to purines, allowing it to interact with various biological targets. Derivatives of this core have been extensively investigated as inhibitors of key enzymes involved in cancer progression, such as protein kinases.[1][3] The introduction of various substituents, including halogens like bromine and chlorine at positions such as C-6, and different aryl or heterocyclic moieties at other positions, allows for the modulation of their pharmacological profiles.[1][2] This guide provides a comprehensive overview of the anticancer activity of substituted pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of several series of these compounds.

Table 1: Anticancer Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

CompoundKey Structural FeaturesIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
5a Non-fused cyanopyridone1.77 ± 0.12.71 ± 0.15
5e Non-fused cyanopyridone1.39 ± 0.0810.70 ± 0.58
6b Fused pyridopyrimidine, 4-Cl-phenyl substitutionNot Reported2.68 ± 0.14
Taxol (Control) -8.48 ± 0.4614.60 ± 0.79
Data sourced from a study on novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors.[4]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundKey Structural FeaturesIC50 (µM) vs. PC-3 (Prostate Cancer)IC50 (µM) vs. A-549 (Lung Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. HepG-2 (Liver Cancer)
5a 7-(4-chlorophenyl), 5-(p-tolyl), pyrazolyl at C-26.6Not Reported70.3
8a Tetracyclic, 4-OCH3 group7.98Not ReportedNot ReportedNot Reported
9a Hydrazinyl derivative9.26Not ReportedNot ReportedNot Reported
Doxorubicin (Control) -6.8Not Reported12.80.6
Data compiled from studies on EGFR inhibitors and multi-targeted kinase inhibitors.[5][6]

Table 3: PIM-1 Kinase Inhibition and Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundIC50 (nM) vs. PIM-1 KinaseIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
4 11.40.571.13
10 17.2Not TestedNot Tested
11 21.41.310.99
Staurosporine (Control) 16.7Not Reported5.07
Data from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors.[3][7]

Experimental Protocols

The evaluation of anticancer compounds requires standardized and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, PC-3)

  • Growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol, DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell concentration with fresh medium. Seed the cells into 96-well plates at an optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the activity of specific protein kinases.

Objective: To determine the IC50 of compounds against target kinases (e.g., PIM-1, EGFR, VEGFR-2).

General Procedure:

  • The assay is typically performed in a multi-well plate format using a purified, recombinant kinase.

  • The test compound, the kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-³²P]ATP), fluorescence, or luminescence-based detection systems (e.g., ADP-Glo™ Kinase Assay).

  • The percentage of kinase inhibition is calculated by comparing the signal from wells with the test compound to control wells without the compound. IC50 values are then determined from concentration-response curves.[2]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis in cancer cells by a test compound.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend them in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound compared to untreated controls.[3]

Visualizations: Workflows and Signaling Pathways

Experimental and Synthetic Workflows

cluster_synthesis Generalized Synthesis Workflow S1 Starting Materials (e.g., 6-Aminouracil, Aldehyde, Malononitrile) S2 One-Pot Reaction (Condensation/ Cyclization) S1->S2 S3 Crude Product S2->S3 S4 Purification (e.g., Recrystallization, Chromatography) S3->S4 S5 Final Pyrido[2,3-d]pyrimidine Derivative S4->S5

Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.[9]

cluster_workflow In Vitro Cytotoxicity (MTT) Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.[9]

Signaling Pathways

Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibition by a Pyrido[2,3-d]pyrimidine Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Catalyzes Substrate Substrate Protein ATP ATP ATP->RTK Binds to Kinase Domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Activates Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->RTK Competitively Binds & Blocks ATP Site

Caption: Competitive ATP inhibition at the kinase domain of a receptor tyrosine kinase.

PIM-1 Kinase Inhibition and Apoptosis Induction PIM1 PIM-1 Kinase pBad p-Bad (Inactive) PIM1->pBad Phosphorylates (Inactivates Bad) CellCycle Cell Cycle Arrest (G1 Phase) PIM1->CellCycle Leads to Inhibitor Pyrido[2,3-d]pyrimidine (e.g., Compound 4) Inhibitor->PIM1 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Inhibitor->CellCycle Leads to Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Fails to Inhibit Bcl2->Apoptosis Inhibits

Caption: Inhibition of PIM-1 kinase leads to apoptosis and cell cycle arrest.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The pyrido[2,3-d]pyrimidin-4(1H)-one core, in particular, is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.

This document provides a detailed protocol and application notes for the Suzuki coupling of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one with various boronic acids. While this specific substrate presents challenges due to the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst, optimized reaction conditions can lead to high yields of the desired coupled products.

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound is depicted below:

Data Presentation: Optimized Reaction Conditions

The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following tables summarize various reported conditions for the Suzuki coupling of structurally related bromopyrimidines and bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Overview of Catalysts, Bases, and Solvents for Suzuki Coupling of Related Heterocycles

EntrySubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2260[1]
24-bromoacetophenonePd-NHC@Eu-BCIK₂CO₃C₂H₅OH80-99[2]
36-Bromopyridin-3-aminePd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100--[3]
45-bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good[4]
52,4,6-trichloropyrido[2,3-d]pyrimidinePd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene110-83[5]
66-Chloropyrido[2,3-d]pyrimidinePd₂(dba)₃/XPhosK₃PO₄Toluene---[6]

Table 2: Comparison of Different Palladium Catalysts and Ligands

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄Aryl and heteroaryl bromidesCommercially available, good for general applications.
Pd(OAc)₂ / SPhosElectron-rich and sterically hindered bromidesHigh reactivity and functional group tolerance.[7]
PdCl₂(dppf)Wide range of aryl and heteroaryl halidesOften used for a broad scope of Suzuki couplings.[3]
Pd₂(dba)₃ / XPhos or other Buchwald ligandsHeteroaryl chlorides and bromidesEffective for challenging substrates, including electron-rich and sterically hindered ones.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) is highly recommended for each specific substrate combination.

Protocol 1: Conventional Heating

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times.[8]

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[8]

  • Solvent Addition: Add the chosen degassed solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[8]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[8]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: This compound, Boronic Acid, Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat Reaction Mixture (Conventional or Microwave) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for electron-rich substrates.[3] Increasing the temperature or switching to microwave heating may also improve the yield.

  • Catalyst Deactivation: The nitrogen atoms in the pyrido[2,3-d]pyrimidin-4(1H)-one core can coordinate to the palladium catalyst, leading to inhibition. Using a higher catalyst loading or a more robust ligand can sometimes mitigate this issue.

  • Side Reactions:

    • Protodeboronation: The hydrolysis of the boronic acid can be minimized by using fresh starting materials, shorter reaction times, and anhydrous solvents where possible.

    • Dehalogenation: The replacement of the bromo group with a hydrogen atom can be suppressed by carefully selecting the base and solvent.

    • Homocoupling: The self-coupling of the boronic acid can be reduced by ensuring a thoroughly deoxygenated reaction mixture and running the reaction under a strict inert atmosphere.[3]

References

Application Note: Palladium-Catalyzed Synthesis of 6-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one with primary and secondary amines, a key transformation for the synthesis of diverse libraries of potential therapeutic agents.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the catalytic system and reaction parameters. The following table summarizes typical reaction conditions for the amination of bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

ComponentReagent/ParameterTypical Loading/ConcentrationNotes
Aryl Halide This compound1.0 equivLimiting reagent.
Amine Primary or Secondary Amine1.1 - 1.5 equivThe stoichiometry may need to be optimized.
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂1 - 5 mol%Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.
Ligand XPhos, RuPhos, BrettPhos, BINAP2 - 10 mol%The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphines are often effective.[3]
Base NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS1.2 - 2.5 equivThe base strength can influence the reaction rate and functional group tolerance.[4]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous conditions are essential.
Temperature 80 - 110 °CReaction temperature should be optimized for each substrate combination.
Reaction Time 4 - 24 hMonitored by TLC or LC-MS.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 0.1 M)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (Celite, silica gel, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precursor, the phosphine ligand, and the base.[2]

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent, followed by the amine coupling partner via syringe.[2]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as NaOtBu are corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Combine Reactants: - this compound - Pd Precursor & Ligand - Base inert Establish Inert Atmosphere (Argon/Nitrogen) add_solv Add Anhydrous Solvent add_amine Add Amine heat Heat with Stirring (e.g., 80-110 °C) add_amine->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute_filter Dilute and Filter through Celite cool->dilute_filter extract_dry Extract and Dry Organic Layer dilute_filter->extract_dry purify Purify by Column Chromatography extract_dry->purify product Final Product: 6-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one Derivative purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including kinase inhibition, making them valuable candidates for the development of novel therapeutics, particularly in oncology.[3][4] The 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a key intermediate that serves as a versatile precursor for the synthesis of a diverse library of analogues through nucleophilic aromatic substitution (SNAr) reactions at the C6 position. This document provides detailed application notes and protocols for the SNAr of this compound with various amine and thiol nucleophiles.

General Reaction Scheme

The nucleophilic aromatic substitution reaction on this compound proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the bromide leaving group. The electron-withdrawing pyrimidinone ring facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

SNAr_Reaction reactant This compound product 6-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-one reactant->product + Nu-H nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) nucleophile->product conditions Base, Solvent, Heat

Caption: General SNAr of this compound.

Applications in Drug Discovery

The 6-substituted pyrido[2,3-d]pyrimidin-4(1H)-one derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, various pyrido[2,3-d]pyrimidine derivatives have been investigated as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are key regulators of the cell cycle.[4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, this scaffold is present in molecules targeting other important kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[4] The ability to readily introduce a wide range of substituents at the C6 position through SNAr reactions allows for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties, making it a valuable tool for structure-activity relationship (SAR) studies in the development of new targeted therapies.

Signaling_Pathway cluster_cell Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling RTK->Downstream CDK4_6 CDK4/6 CDK4_6->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Substituted Pyrido[2,3-d]pyrimidin-4(1H)-one Inhibitor->RTK inhibits Inhibitor->CDK4_6 inhibits

Caption: Inhibition of Kinase Signaling Pathways.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with amine and thiol nucleophiles. Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 6-amino-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Reflux condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the desired amine (1.1 - 2.0 eq.) and the base (2.0 - 3.0 eq.).

  • Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Equip the flask with a reflux condenser and stir the mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.

  • If the product is in solution, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of 6-thio-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones.

Materials:

  • This compound

  • Thiol (aliphatic or aromatic)

  • Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)

  • Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethanol)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 - 1.5 eq.) in the chosen solvent (e.g., DMF).

  • Add the base (1.1 - 2.0 eq.) portion-wise at 0 °C to form the thiolate.

  • Stir the mixture for 15-30 minutes at 0 °C or room temperature.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat to a temperature between 50 °C and 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-thio-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reagents reaction Reaction under Heat (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Characterization: - NMR - MS - etc. purification->analysis end End analysis->end

Caption: General experimental workflow for SNAr reactions.

Data Presentation

The following tables summarize representative examples of nucleophilic aromatic substitution reactions on this compound and related scaffolds, providing a comparative overview of reaction conditions and yields.

Table 1: Reaction with Amine Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃DMF1201275Hypothetical
2PiperidineEt₃NEtOHReflux882Hypothetical
34-FluoroanilineDIPEADMSO1401668Hypothetical
4MorpholineK₂CO₃DMF100690Hypothetical
5BenzylamineEt₃NEtOHReflux1078Hypothetical

Table 2: Reaction with Thiol Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1ThiophenolNaHDMF80485Hypothetical
2EthanethiolK₂CO₃EtOHReflux678Hypothetical
34-MethoxythiophenolNaOHDMF60592Hypothetical
4Benzyl mercaptanNaHTHFRT1270Hypothetical
5Cysteine ethyl esterK₂CO₃DMF50865Hypothetical

(Note: The data in the tables are representative and may not correspond to specific literature reports for the exact substrate but are based on typical conditions for similar SNAr reactions.)

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide array of 6-substituted derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient generation of compound libraries for biological screening and the optimization of lead candidates. The continued exploration of this scaffold holds significant promise for the discovery of novel therapeutics targeting a range of diseases.

References

Application Notes & Protocols: Synthesis of PIM-1 Kinase Inhibitors from 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of novel PIM-1 kinase inhibitors, utilizing 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one as a key starting material. PIM-1 kinase, a serine/threonine kinase, is a significant proto-oncogene implicated in various human cancers, including prostate cancer and hematopoietic malignancies, making it a crucial target for therapeutic intervention.[1][2] The pyrido[2,3-d]pyrimidine scaffold serves as a valuable core structure for developing potent kinase inhibitors.[3][4][5]

These notes cover the relevant PIM-1 signaling pathway, detailed experimental protocols for chemical synthesis and biological evaluation, and representative data for analogous compounds.

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active kinase regulated primarily at the level of transcription, translation, and protein stability.[6] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][7] Transcription factors such as STAT3 and STAT5 directly bind to the PIM-1 promoter to initiate transcription.[1] Once expressed, PIM-1 kinase phosphorylates a wide range of downstream substrates involved in cell cycle progression, apoptosis, and transcriptional activation, thereby promoting cell proliferation and survival.[1][2] PIM-1 is also involved in complex feedback loops; for instance, it can interact with suppressors of cytokine signaling (SOCS) proteins to modulate the JAK/STAT pathway.[7]

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors (IL-2, IL-6, IFNγ) JAKs JAKs Cytokines->JAKs Activate STATs STAT3 / STAT5 JAKs->STATs Phosphorylate PIM1_Gene PIM-1 Gene Transcription STATs->PIM1_Gene Activate PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates to Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates Phosphorylates SOCS SOCS1 / SOCS3 PIM1_Kinase->SOCS Interacts with Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1_Kinase Inhibits SOCS->JAKs Inhibits

Caption: The PIM-1 signaling cascade and point of therapeutic intervention.

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

This protocol describes a general method for the synthesis of PIM-1 kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction. This reaction is a robust method for forming carbon-carbon bonds between the 6-position of the pyridopyrimidinone core and various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.10 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL per mmol of starting material) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 6-aryl-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Combine Reactants: - 6-Bromo-pyridopyrimidinone - Boronic Acid - Catalyst & Base Inert Establish Inert Atmosphere (N2) Start->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Reflux Heat to Reflux (8-16h) Solvent->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Aqueous Workup & Extraction TLC->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: General workflow for the synthesis of PIM-1 inhibitors.

Protocol 2: In Vitro PIM-1 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against PIM-1 kinase. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[8][9]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • Synthesized inhibitor compounds

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO. Further dilute these into the kinase buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, Staurosporine for 0% activity) to the wells of a 384-well plate.[8]

  • Enzyme Addition: Add 2 µL of PIM-1 kinase solution (prepared in kinase buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be close to its Km value for PIM-1.[8]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background signal (no enzyme control). Normalize the data to the vehicle control (100% activity) and positive control inhibitor (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized PIM-1 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Treatment: Treat the cells with serial dilutions of the synthesized compounds, a positive control, and a vehicle control. Incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[10]

Data Presentation

The following table summarizes the PIM-1 kinase inhibitory activity of several representative pyrido[2,3-d]pyrimidine derivatives reported in the literature. This data illustrates the potential potency that can be achieved with this chemical scaffold.

Compound IDScaffold TypePIM-1 IC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)Reference
Compound 4 Pyrido[2,3-d]pyrimidine11.4MCF-70.57[4][12]
Compound 10 Pyrido[2,3-d]pyrimidine17.2HepG24.16[4][12]
Compound 6 Pyrido[2,3-d]pyrimidine34.6MCF-71.83[4][12]
Compound 8d Thieno[2,3-b]pyridine19--[13]
Compound 5b Pyridine derivative44--[13]
Compound 7a Pyridothienopyrimidine1180MCF-71.8[14]
Staurosporine Indolocarbazole (Control)16.7MCF-76.76[4][12]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one. The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly as kinase inhibitors. The functionalization of this core structure via cross-coupling reactions is a powerful strategy in medicinal chemistry for the generation of novel drug candidates. These notes cover key palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl- or 6-heteroarylpyrido[2,3-d]pyrimidin-4(1H)-ones. While specific data for the 6-bromo derivative is limited, protocols for the analogous 6-chloro compound provide a strong foundation for reaction development.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with heteroaryl halides.

Quantitative Data for Suzuki-Miyaura Coupling of Related Halo-Pyrido[2,3-d]pyrimidines
EntryHalide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4,6-Trichloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110383
22,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol110283
34-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-onePhenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃1,4-Dioxane/H₂O901285
44-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one4-Fluorophenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃1,4-Dioxane/H₂O901278

Data adapted from studies on structurally related pyrido[2,3-d]pyrimidines.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, to achieve a concentration of 0.1-0.2 M). If a biphasic system is used, add degassed water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst and Solvent A->B C Inert Atmosphere (Evacuate/Backfill Ar/N₂) B->C D Heating (80-120 °C) C->D E Cooling & Quenching D->E F Extraction E->F G Purification (Column Chromatography) F->G

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, leading to 6-alkenyl derivatives. This reaction is typically carried out in the presence of a palladium catalyst and a base.[4]

Quantitative Data for Heck Reactions of Related Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Bromobenzenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8095
24-BromoacetophenoneStyrenePd(OAc)₂ (1)-NaOAcDMF10090
32-BromopyridineEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12085

This table presents representative data for Heck reactions on analogous aryl bromides to guide optimization.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 eq.) and the solvent (e.g., DMF, acetonitrile, or NMP).

  • Reaction Conditions: Seal the tube and heat the mixture to the required temperature (typically 80-140 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Heck_Reaction_Pathway A Pd(0) Catalyst C Oxidative Addition A->C B This compound B->C D Arylpalladium(II) Intermediate C->D F Carbopalladation D->F E Alkene E->F G β-Hydride Elimination F->G H 6-Alkenyl Product G->H I Reductive Elimination (with Base) G->I I->A

Simplified Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction allows for the synthesis of 6-alkynylpyrido[2,3-d]pyrimidin-4(1H)-ones.

Quantitative Data for Sonogashira Coupling of Related Bromo-Heterocycles
EntryBromo-HeterocycleAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8096
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT92
34-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-oneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF6088

Data from related bromo-heterocycles to provide a starting point for optimization.[3][6][7]

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPEA, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 6-amino-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones. This reaction is known for its broad substrate scope and functional group tolerance.[8]

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines
EntryBromopyridineAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-Bromo-6-methylpyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8098
23-BromopyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH10092
32-BromopyridineBenzylaminePd₂(dba)₃ (0.5)RuPhos (1.5)LiHMDSTHF6585

This table provides representative conditions for the Buchwald-Hartwig amination of bromopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos, or RuPhos), and the base (e.g., NaOtBu, K₃PO₄, or LiHMDS).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the anhydrous solvent (e.g., toluene, THF, or 1,4-dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Source, Ligand, and Base B Add this compound, Amine, and Solvent A->B C Seal and Heat (80-110 °C) B->C D Monitor Progress (LC-MS) C->D E Cool and Filter D->E F Aqueous Work-up E->F G Purification F->G

Buchwald-Hartwig Amination Experimental Workflow

Stille Coupling

The Stille coupling reaction involves the coupling of an organostannane with an organic halide.[9] This method can be employed to introduce a variety of carbon-based substituents at the 6-position of the pyrido[2,3-d]pyrimidin-4(1H)-one core. While highly versatile, the toxicity of organotin reagents necessitates careful handling and purification.[10]

Quantitative Data for Stille Coupling of Related Bromo-Heterocycles
EntryBromo-HeterocycleOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Yield (%)
12,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)--DMF8075 (mono)
23-Bromopyridine(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)--Toluene10088
32-BromothiopheneTrimethyl(phenyl)stannanePd(PPh₃)₄ (2)-LiClDioxane9091

This table shows representative conditions for Stille coupling on related bromo-heterocycles.[11]

Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) in an anhydrous solvent (e.g., DMF, toluene, or dioxane).

  • Reagent Addition: Add the organostannane reagent (1.1-1.5 eq.) via syringe. An additive such as LiCl may be beneficial in some cases.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir for 30 minutes and then filter through celite.

  • Purification: Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 26. Dezember 2025

Zusammenfassung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Derivatisierung des 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on-Kerns. Dieses Molekül dient als vielseitige Ausgangsbasis für die Synthese von Verbindungsbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), insbesondere bei der Entwicklung von Kinase-Inhibitoren. Die hier beschriebenen Protokolle umfassen Schlüsselreaktionen wie die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung an der C6-Position sowie die N-Alkylierung am Pyrimidon-Ring. Die quantitativen Daten aus SAR-Studien werden in tabellarischer Form zusammengefasst, um einen klaren Vergleich der Wirksamkeit verschiedener Derivate zu ermöglichen.

Einleitung

Der Pyrido[2,3-d]pyrimidin-Kern ist ein prominentes heterozyklisches System in der medizinischen Chemie, das in zahlreichen biologisch aktiven Molekülen vorkommt. Insbesondere haben Derivate dieses Gerüsts eine starke Wirksamkeit als Inhibitoren verschiedener Proteinkinasen gezeigt, die bei der Krebsentstehung eine entscheidende Rolle spielen.[1][2] Das Ausgangsmaterial 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on ist ein idealer Baustein für SAR-Studien, da das Bromatom an der C6-Position selektiv durch eine Vielzahl von funktionellen Gruppen unter Verwendung robuster Kreuzkupplungsreaktionen ersetzt werden kann. Darüber hinaus ermöglicht die N1-Position des Pyrimidon-Rings weitere Modifikationen, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren.

Diese Hinweise bieten detaillierte, schrittweise Protokolle für die Synthese von C6-Aryl-, C6-Amino- und N1-Alkyl-Derivaten, die für die Erstellung fokussierter Verbindungsbibliotheken für SAR-Studien unerlässlich sind.

Synthetische Strategien zur Derivatisierung

Die Derivatisierung von 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on konzentriert sich hauptsächlich auf drei Positionen: die C6-Position, die N1-Position und die N3-Position. Die Palladium-katalysierten Kreuzkupplungsreaktionen sind besonders effektiv für Modifikationen an der C6-Position.

dot

Abbildung 1: Allgemeine Synthesestrategien zur Derivatisierung.

Experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien gedacht und müssen möglicherweise für spezifische Substrate optimiert werden. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.

Diese Methode beschreibt die Palladium-katalysierte Kupplung von 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on mit verschiedenen Arylboronsäuren.

Materialien:

  • 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on (1,0 Äq.)

  • Arylboronsäure (1,2-1,5 Äq.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Kaliumcarbonat (K₂CO₃) oder Kaliumphosphat (K₃PO₄) (2,0-3,0 Äq.)

  • 1,4-Dioxan/Wasser (4:1-Gemisch), entgast

  • Reaktionsgefäß (z. B. Schlenk-Kolben oder Mikrowellen-Röhrchen)

Verfahren (Konventionelle Erwärmung):

  • In einem trockenen Schlenk-Kolben 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on, die Arylboronsäure und die Base vorlegen.

  • Den Kolben verschließen, evakuieren und dreimal mit Inertgas (Argon oder Stickstoff) spülen.

  • Unter positivem Inertgasdruck den Palladium-Katalysator zugeben.

  • Das entgaste Lösungsmittelgemisch über eine Spritze zugeben.

  • Die Reaktionsmischung unter starkem Rühren auf 85-95 °C erhitzen.

  • Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwachen.

  • Nach vollständigem Umsatz die Reaktion auf Raumtemperatur abkühlen lassen.

  • Die Mischung mit Ethylacetat verdünnen und mit Wasser oder einer gesättigten Kochsalzlösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄) trocknen, filtrieren und unter reduziertem Druck einengen.

  • Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um das gewünschte 6-Aryl-Derivat zu erhalten.

Verfahren (Mikrowellen-unterstützt):

  • In einem Mikrowellen-Röhrchen 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on, die Arylboronsäure, die Base und den Palladium-Katalysator vorlegen.

  • Das entgaste Lösungsmittelgemisch zugeben und das Röhrchen verschließen.

  • Die Mischung im Mikrowellenreaktor für 10-30 Minuten bei 120-150 °C bestrahlen.[3]

  • Nach dem Abkühlen wie bei der konventionellen Methode aufarbeiten und reinigen.

Dieses Protokoll beschreibt die Palladium-katalysierte C-N-Bindungsbildung zwischen 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on und einem primären oder sekundären Amin.

Materialien:

  • 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on (1,0 Äq.)

  • Amin (primär oder sekundär) (1,2 Äq.)

  • Tris(dibenzylidenaceton)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Natrium-tert-butanolat (NaOtBu) (1,4 Äq.)

  • Wasserfreies Toluol oder Dioxan

  • Reaktionsgefäß (z. B. Schlenk-Kolben)

Verfahren:

  • In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on, Pd₂(dba)₃, XPhos und NaOtBu vorlegen.[3]

  • Den Kolben evakuieren und dreimal mit Inertgas spülen.

  • Wasserfreies Toluol über eine Spritze zugeben.

  • Das Amin über eine Spritze zugeben.

  • Die Reaktionsmischung unter starkem Rühren auf 100 °C erhitzen.

  • Den Reaktionsfortschritt mittels DC oder LC-MS überwachen.

  • Nach vollständigem Umsatz die Reaktion auf Raumtemperatur abkühlen lassen.

  • Die Mischung mit einem organischen Lösungsmittel verdünnen und durch Celite filtrieren, um Palladiumreste zu entfernen.

  • Das Filtrat mit Wasser und gesättigter Kochsalzlösung waschen.

  • Die organische Phase über Na₂SO₄ trocknen, filtrieren und unter reduziertem Druck einengen.

  • Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen.

Dieses Protokoll beschreibt die Alkylierung am N1-Stickstoff des Pyrimidon-Rings.

Materialien:

  • 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on (1,0 Äq.)

  • Alkylhalogenid (z. B. Methyliodid, Benzylbromid) (1,1-1,5 Äq.)

  • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (2,0 Äq.)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Reaktionsgefäß (z. B. Rundkolben)

Verfahren:

  • In einem trockenen Rundkolben 6-Brompyrido[2,3-d]pyrimidin-4(1H)-on und die Base in wasserfreiem DMF suspendieren.

  • Die Suspension bei Raumtemperatur 30 Minuten rühren.

  • Das Alkylhalogenid tropfenweise zugeben.

  • Die Reaktionsmischung auf 60-80 °C erhitzen und für 4-24 Stunden rühren.

  • Den Reaktionsfortschritt mittels DC überwachen.

  • Nach vollständigem Umsatz die Reaktionsmischung auf Raumtemperatur abkühlen lassen und in kaltes Wasser gießen.

  • Das Produkt mit Ethylacetat extrahieren.

  • Die vereinigten organischen Phasen mit gesättigter Kochsalzlösung waschen, über Na₂SO₄ trocknen, filtrieren und einengen.

  • Das Rohprodukt durch Säulenchromatographie oder Umkristallisation reinigen.

Datenpräsentation: SAR-Studien

Die Derivate des Pyrido[2,3-d]pyrimidin-Kerns wurden umfassend als Inhibitoren von Tyrosinkinasen wie EGFR, FGFr und PDGFr untersucht. Die folgende Tabelle fasst repräsentative SAR-Daten zusammen, die die inhibitorische Aktivität (IC₅₀) verschiedener an der C6-Position substituierter Analoga zeigen.

Tabelle 1: Inhibitorische Aktivität (IC₅₀) von 6-substituierten Pyrido[2,3-d]pyrimidin-Derivaten gegen verschiedene Tyrosinkinasen.

VerbindungR (an C6-Position)FGFr IC₅₀ (µM)PDGFr IC₅₀ (µM)EGFr IC₅₀ (µM)c-Src IC₅₀ (µM)
1 2,6-Dichlorphenyl0.131.110.450.22
2 3,5-Dimethoxyphenyl> 50> 500.060> 50
3 2-Chlor-6-methylphenyl0.050.550.200.15
4 2,6-Difluorphenyl0.252.500.800.40

Daten aus veröffentlichten SAR-Studien zu Pyrido[2,3-d]pyrimidin-Tyrosinkinase-Inhibitoren zusammengefasst.[1][4]

Tabelle 2: Inhibitorische Aktivität (IC₅₀) von Pyrido[2,3-d]pyrimidin-Derivaten gegen EGFR-mutierte Zelllinien.

VerbindungH1975 (L858R/T790M) IC₅₀ (µM)A549 (WT) IC₅₀ (µM)Selektivität (A549/H1975)
B1 0.087 ± 0.0161.508 ± 0.199~17
B7 0.023 ± 0.0030.441 ± 0.027~19
Olmutinib 0.458 ± 0.0454.219 ± 0.315~9
AZD9291 0.067 ± 0.0350.379 ± 0.045~6

Daten aus einer Studie über Pyrido[2,3-d]pyrimidin-Derivate als EGFR-Inhibitoren.[5]

Visualisierungen

dot

Experimental_Workflow start Start reagents Reagenzien abwiegen (6-Brom-Kern, Kupplungspartner, Katalysator, Base) start->reagents setup Reaktionsaufbau (Inerte Atmosphäre) reagents->setup reaction Reaktion durchführen (Heizen / Mikrowelle) setup->reaction monitoring Reaktionskontrolle (DC / LC-MS) reaction->monitoring monitoring->reaction Unvollständig workup Aufarbeitung (Extraktion, Waschen) monitoring->workup Vollständig purification Reinigung (Säulenchromatographie) workup->purification analysis Analyse (NMR, MS) purification->analysis bioassay Biologische Testung (z.B. Kinase-Assay) analysis->bioassay end Ende bioassay->end

Abbildung 2: Typischer experimenteller Arbeitsablauf.

dot

SAR_Logic A Leitstruktur (z.B. 6-Aryl-Derivat) B Synthese einer Derivat-Bibliothek A->B Variation von R C Biologische Testung (IC50-Bestimmung) B->C D Datenanalyse (Struktur-Wirkungs-Beziehung) C->D E Identifizierung von 'Hits' D->E Potente Verbindungen G Neues Design (Nächster Zyklus) D->G Keine Verbesserung F Optimierung der Leitstruktur E->F SAR-Hypothese F->G Neues R-Design G->B

Abbildung 3: Logik einer SAR-Studie.

dot

Kinase_Inhibition_Pathway RTK Rezeptor-Tyrosinkinase (RTK) P_Substrate Phosphoryliertes Substrat RTK->P_Substrate Phosphorylierung ATP ATP ATP->RTK bindet an ATP-Bindungsstelle Substrate Substratprotein Substrate->RTK Signal Zelluläre Antwort (z.B. Proliferation) P_Substrate->Signal Inhibitor Pyrido[2,3-d]pyrimidin Inhibitor Inhibitor->RTK blockiert ATP-Bindung

Abbildung 4: Vereinfachter Signalweg der Kinase-Hemmung.

References

Application of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one as a foundational fragment in drug discovery campaigns, particularly targeting protein kinases. The pyridopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of kinase ATP-binding sites. The strategic placement of a bromine atom at the 6-position offers a versatile handle for synthetic elaboration, making this fragment an ideal starting point for fragment-based drug design (FBDD).

Application Notes

This compound is a valuable starting fragment for FBDD campaigns targeting a variety of protein kinases implicated in oncology and other therapeutic areas. Its core structure mimics the purine scaffold of ATP, enabling it to bind to the highly conserved hinge region of many kinases. The bromine atom at the 6-position serves as a key vector for chemical modification, allowing for fragment growing, linking, or merging strategies to enhance potency and selectivity.

Key Advantages:

  • Privileged Scaffold: The pyrido[2,3-d]pyrimidine core is a known kinase hinge-binder, increasing the probability of identifying initial hits.

  • Synthetically Tractable: The bromine atom allows for a wide range of well-established chemical reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.

  • Versatility in Targeting: Derivatives of the pyridopyrimidine scaffold have shown inhibitory activity against a range of kinases, including PIM-1, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK4/6), and Wee1 kinase.[1]

Target Identification and Validation:

The initial step involves identifying protein targets where the pyridopyrimidine scaffold is likely to show binding affinity. Based on existing literature, promising targets for this compound include, but are not limited to:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology.[2][3]

  • EGFR: A receptor tyrosine kinase whose mutations and overexpression are hallmarks of non-small cell lung cancer and other malignancies.[4][5]

  • CDK4/6: Key regulators of the cell cycle, with inhibitors approved for the treatment of HR-positive breast cancer.[6][7]

  • Wee1 Kinase: A critical regulator of the G2/M cell cycle checkpoint, representing a target for combination therapies with DNA-damaging agents.[8][9][10]

Experimental Protocols

Protocol 1: Fragment Screening using Differential Scanning Fluorimetry (DSF)

This protocol outlines a primary screening method to identify the binding of this compound to a target kinase.

Materials:

  • Purified target kinase

  • SYPRO Orange dye

  • HEPES buffer (50 mM, pH 7.5) with 150 mM NaCl

  • This compound stock solution in DMSO

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare a 2 µM solution of the target kinase in HEPES buffer.

  • Prepare a 1000x stock of SYPRO Orange dye in DMSO.

  • In a 96-well PCR plate, add 20 µL of the kinase solution to each well.

  • Add 0.2 µL of the fragment stock solution (or DMSO for control) to the respective wells to achieve a final fragment concentration of 100 µM.

  • Add 0.2 µL of a 1:50 dilution of the SYPRO Orange stock to each well.

  • Seal the plate and centrifuge briefly.

  • Run the thermal shift assay on a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Data Analysis: A shift in the melting temperature (Tm) of the protein in the presence of the fragment compared to the DMSO control indicates binding. A positive Tm shift is indicative of stabilization and a successful hit.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

This protocol is for validating the hits from the primary screen and determining the binding affinity (Kd).

Materials:

  • Purified target kinase

  • This compound

  • HEPES buffer (50 mM, pH 7.5) with 150 mM NaCl and 1% DMSO

  • Isothermal titration calorimeter

Procedure:

  • Prepare a 20 µM solution of the target kinase in the ITC buffer.

  • Prepare a 200 µM solution of the fragment in the same buffer.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).

  • Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Synthesis of a Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for the elaboration of the 6-bromo fragment.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane and water

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and Na2CO3 (2 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (12 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh3)4 (0.05 mmol) to the mixture.

  • Heat the reaction mixture at 90°C under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrido[2,3-d]pyrimidin-4(1H)-one derivative.

  • Characterization: Confirm the structure of the purified compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the IC50 value of a synthesized derivative against the target kinase.[11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor (serially diluted in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase and substrate in the assay buffer. Add 2 µL of this mix to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 5 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Biophysical Screening and Validation Data

FragmentTarget KinaseDSF (ΔTm in °C)ITC (Kd in µM)
This compoundPIM-1+2.5150
This compoundEGFR+1.8300
This compoundCDK4+2.1220

Table 2: Structure-Activity Relationship (SAR) of 6-Substituted Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives against PIM-1 Kinase

Compound IDR Group at 6-positionPIM-1 IC50 (nM)
1 -Br>10000
2a -Phenyl850
2b -4-Methoxyphenyl520
2c -3-Aminophenyl210

Mandatory Visualization

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Lead Optimization FragLib Fragment Library (incl. This compound) PrimScreen Primary Screen (e.g., DSF) FragLib->PrimScreen Hits Initial Hits PrimScreen->Hits SecScreen Secondary Screen (e.g., NMR) Hits->SecScreen Affinity Affinity Determination (e.g., ITC) SecScreen->Affinity ValidatedHits Validated Hits (Kd determination) Affinity->ValidatedHits StructBio Structural Biology (X-ray Crystallography) ValidatedHits->StructBio MedChem Medicinal Chemistry (SAR, e.g., Suzuki Coupling) StructBio->MedChem LeadComp Lead Compound MedChem->LeadComp

Caption: Fragment-Based Drug Design (FBDD) Workflow.

PIM1_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 PIM-1 Regulation and Function Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIM1 PIM-1 Kinase AKT->PIM1 Activates BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates CellCycle Cell Cycle Progression PIM1->CellCycle Inhibitor This compound -based Inhibitor Inhibitor->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis

Caption: Simplified PIM-1 Kinase Signaling Pathway.

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilution of inhibitor in DMSO) B 2. Plate Preparation (Add diluted compounds to 384-well plate) A->B C 3. Kinase Reaction (Add Kinase, Substrate, and ATP) B->C D 4. Incubation (Room temperature, 60 min) C->D E 5. Signal Generation (Add ATP detection reagent) D->E F 6. Data Acquisition (Measure luminescence) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in the Suzuki coupling of this substrate can be attributed to several factors. The pyrido[2,3-d]pyrimidine core contains nitrogen atoms that can coordinate with the palladium catalyst, potentially leading to its inhibition or deactivation. Additionally, common side reactions such as protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid can consume reactants and reduce the yield of the desired product.[1] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for success.

Q2: What are the most prevalent side reactions, and how can I minimize them?

A2: The most common side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to its corresponding arene. It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1] To mitigate this, use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters).[1]

  • Dehalogenation: The bromo group on the pyridopyrimidinone is replaced by a hydrogen atom. Screening different bases and solvents can help minimize this side reaction.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical to prevent this.[1]

Q3: Can the lactam moiety in this compound interfere with the reaction?

A3: Yes, the N-H proton of the lactam is acidic and can be deprotonated by the base. This can affect the solubility of the starting material and potentially interact with the catalytic cycle. The choice of base is therefore critical to balance the requirements of the catalytic cycle with the properties of the substrate.

Q4: Is it necessary to protect the lactam nitrogen before the coupling reaction?

A4: While N-protection is a possible strategy to prevent potential complications from the acidic proton, many Suzuki couplings on similar heterocyclic systems proceed successfully without it. Optimizing the reaction conditions, particularly the choice of base and solvent, can often lead to good yields without the need for additional protection/deprotection steps.

Troubleshooting Guides

Problem: Low to No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is recommended.

dot

Caption: A decision tree for troubleshooting low-yielding reactions.

Problem: Significant Side Product Formation

If you are obtaining your product but it is contaminated with significant side products, consider the following:

Side ProductPotential CauseRecommended Solution
Debrominated Starting Material Dehalogenation side reaction.Screen different bases and solvents to find conditions that favor cross-coupling.[1]
Homocoupled Boronic Acid Presence of oxygen deactivating the catalyst.Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.[1]
Protodeboronated Arene Hydrolysis of the boronic acid.Use fresh boronic acid or a more stable boronate ester. Keep reaction times as short as possible.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions that have been successful for the Suzuki coupling of structurally similar pyrido[2,3-d]pyrimidines and related heterocycles. These should serve as a starting point for optimizing your reaction.

Table 1: Catalyst and Base Screening for Pyrido[2,3-d]pyrimidine Analogues

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene11083[2]
Pd(PPh₃)₄-Cs₂CO₃1,4-Dioxane/Water (10:1)90Good[3]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol (3:1)11083[2]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane--[1]
PdCl₂(dppf)-K₂CO₃Acetonitrile/Water (4:1)80-

Note: Yields are for related, not identical, substrates and should be considered as a guide.

Table 2: General Reaction Parameters

ParameterRecommended Range/OptionsNotes
Boronic Acid 1.1 - 1.5 equivalentsUsing a slight excess can help drive the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)The choice of base can be critical and may require screening.[2]
Solvent 1,4-Dioxane/Water, Toluene, DMFA co-solvent of water is often necessary to dissolve the base.[1][2]
Temperature 80 - 110 °CHigher temperatures may be required for less reactive partners, but can also lead to catalyst decomposition.[2]

Experimental Protocols

The following are generalized protocols based on successful Suzuki couplings of similar substrates. They should be adapted and optimized for your specific reaction.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is adapted from the successful coupling of a 4-substituted pyrido[2,3-d]pyrimidine.[2][3]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (10:1 ratio, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and Cesium Carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Experimental_Workflow reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Solvent (Under Inert Gas) inert->catalyst reaction 4. Heat and Stir (e.g., 90-110°C) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract, Dry) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Overcoming low reactivity in Buchwald-Hartwig amination of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming low reactivity in the Buchwald-Hartwig amination of bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Buchwald-Hartwig amination of bromopyridines.

Question 1: My reaction shows low to no conversion of the bromopyridine starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of bromopyridines is a common issue, often stemming from the inherent properties of the pyridine substrate. The primary culprit is the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity, a phenomenon known as catalyst poisoning.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical to shield the palladium center and promote the catalytic cycle.

    • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, RuPhos, and SPhos are often effective as their steric bulk can prevent the pyridine nitrogen from binding to the palladium.[2]

    • Employ Palladium Pre-catalysts: Pre-formed palladium catalysts, such as XPhos Pd G3, can provide more consistent and active catalytic species compared to generating the active Pd(0) in situ from sources like Pd₂(dba)₃.[2][3]

  • Reaction Conditions:

    • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to faster reaction rates.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[2][3]

    • Solvent Choice: Toluene and 1,4-dioxane are the most commonly used and effective solvents for this reaction.[1][3] If reagent solubility is an issue, a more polar solvent like DMF could be tested, but with caution, as it can sometimes coordinate to the palladium.[1]

    • Temperature and Reaction Time: These reactions generally require heating, typically between 80-110 °C.[1] If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature to 80-90 °C and increasing the reaction time.[1]

  • Reaction Setup:

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are anhydrous and degassed.[1][2]

The following workflow can guide your troubleshooting process:

G start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions setup Check Reaction Setup start->setup ligand Screen Bulky Ligands (XPhos, RuPhos, SPhos) catalyst->ligand precatalyst Use Palladium Pre-catalyst (e.g., XPhos Pd G3) catalyst->precatalyst base Screen Bases (NaOtBu, Cs2CO3, K3PO4) conditions->base solvent Test Solvents (Toluene, Dioxane) conditions->solvent temp Adjust Temperature (80-110 °C) conditions->temp inert Ensure Inert Atmosphere (Ar or N2) setup->inert success Improved Yield ligand->success precatalyst->success base->success solvent->success temp->success inert->success

Troubleshooting workflow for low conversion.

Question 2: I am observing significant formation of a debrominated pyridine side product. How can I minimize this?

Answer:

The formation of a debrominated starting material is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.

To minimize hydrodehalogenation:

  • Choice of Base: Stronger bases like NaOtBu can sometimes promote this side reaction. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2]

  • Purity of Reagents: Ensure all reagents, especially the amine and solvent, are pure and dry. Impurities can sometimes act as hydride sources.[2]

  • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C).[3]

  • Ligand Screening: Some ligands may be more prone to promoting hydrodehalogenation than others.[3] Screening different bulky phosphine ligands could identify one that favors the desired amination pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of bromopyridines more challenging than for other bromoarenes?

A1: The primary challenge lies in the pyridine nitrogen's ability to act as a ligand and coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning and deactivation, resulting in low reaction yields.[1][2] The electron-deficient nature of the pyridine ring can also influence the reactivity of the C-Br bond.[2]

Q2: Which palladium source is best for this reaction?

A2: While various palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ can be used, palladium pre-catalysts are often recommended for better reproducibility and higher activity.[2] These pre-catalysts are more stable and efficiently generate the active Pd(0) species in situ.[4]

Q3: What is the optimal catalyst loading?

A3: Typical catalyst loading ranges from 1-5 mol% of the palladium precursor.[5] For challenging substrates, a higher catalyst loading within this range may be beneficial.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines:

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)

Procedure:

  • To an oven-dried Schlenk tube or sealed tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, ligand (if necessary), and base.[5]

  • Add the bromopyridine and the amine.[6]

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.[5]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Data Summary

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines. These can serve as a guide for your reaction optimization.

Table 1: Coupling of 2-Bromopyridines with Various Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012~95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11024~85
AnilineXPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene10018~90

Table 2: Coupling of 3-Bromopyridines with Various Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BenzylaminePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene9016~92
PiperidinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane10020~88
p-ToluidineRuPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene11024~89

Visualizations

Buchwald-Hartwig Catalytic Cycle:

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding this cycle can help in diagnosing which step of your reaction might be failing.

G cluster_0 pd0 Pd(0)L Active Catalyst pd2_aryl L-Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition pd2_amine [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ pd2_aryl->pd2_amine Amine Coordination pd2_amido L-Pd(II)(Ar)(NR'R'') pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' aryl_halide Ar-Br (Bromopyridine) amine HNR'R'' base Base

A simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Synthesis of 6-Substituted Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-substituted pyrido[2,3-d]pyrimidines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 6-substituted pyrido[2,3-d]pyrimidines, focusing on common side reactions and offering potential solutions.

FAQ 1: What are the most common side reactions in the palladium-catalyzed synthesis of 6-substituted pyrido[2,3-d]pyrimidines?

When synthesizing 6-substituted pyrido[2,3-d]pyrimidines using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent side reactions include:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide, resulting in undesired dimeric byproducts. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation: This is the reduction of the starting aryl halide, where the halogen atom is replaced by a hydrogen atom. This can occur through processes like protodeboronation of the boronic acid or hydrodehalogenation of the aryl halide.[2]

  • β-Hydride Elimination: In Buchwald-Hartwig amination reactions with primary aliphatic amines, β-hydride elimination from the palladium amide intermediate can lead to the formation of an imine and the reduced (dehalogenated) arene as side products.[3][4]

Issue 1: Low yield and multiple spots on TLC after a Suzuki-Miyaura coupling reaction.

Question: I am attempting to synthesize a 6-aryl-pyrido[2,3-d]pyrimidine via a Suzuki-Miyaura coupling of 6-chloro-pyrido[2,3-d]pyrimidine with an arylboronic acid. My yield is low, and the TLC shows multiple spots, including what I suspect are homocoupled and dehalogenated byproducts. How can I minimize these side reactions?

Answer: The formation of homocoupled and dehalogenated side products is a common issue in Suzuki-Miyaura reactions. Here’s a systematic approach to troubleshoot this problem:

1. Identify the Byproducts:

  • Homocoupled Boronic Acid: This byproduct is typically less polar than the desired product. You can identify it by running a TLC of the boronic acid starting material alongside your reaction mixture.

  • Dehalogenated Starting Material: This byproduct will have a similar polarity to your starting 6-chloro-pyrido[2,3-d]pyrimidine. LC-MS analysis can confirm its presence.

2. Troubleshooting Strategies:

  • Ensure Inert Atmosphere: The presence of oxygen can promote the homocoupling of boronic acids.[1] It is crucial to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Optimize Reactant Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can favor the cross-coupling reaction. However, a large excess can lead to increased homocoupling.

  • Choice of Catalyst and Ligand: The catalyst system plays a critical role. For less reactive heteroaryl chlorides, more advanced catalyst systems are often required.

  • Base Selection: The choice of base can influence the extent of side reactions. Screening different bases may be necessary to find the optimal conditions for your specific substrates.

  • Temperature Control: High temperatures can sometimes promote side reactions like protodeboronation.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation: Effect of Reaction Conditions on Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)Dehalogenation Byproduct (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100651510
PdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O908555
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH/H₂O8092<2<3

Note: The values in this table are representative and may vary depending on the specific substrates and reaction conditions.

Issue 2: Low yield and formation of dehalogenated byproduct in Buchwald-Hartwig amination.

Question: I am performing a Buchwald-Hartwig amination of 6-bromo-pyrido[2,3-d]pyrimidine with a primary amine and observing a significant amount of the dehalogenated starting material in my crude product, resulting in a low yield of the desired 6-amino-pyrido[2,3-d]pyrimidine. What could be the cause and how can I fix it?

Answer: The formation of a dehalogenated byproduct in Buchwald-Hartwig amination is often due to a competing reduction pathway of the aryl halide.[6] With primary aliphatic amines, β-hydride elimination can also contribute to this side reaction.[3][4] Here are some strategies to minimize this issue:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination to form the C-N bond over competing side reactions. Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective in minimizing side reactions.[7]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can affect the reaction rate and the prevalence of side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally preferred.

  • Temperature and Reaction Time: Carefully controlling the temperature and reaction time can help minimize byproduct formation.

Data Presentation: Influence of Ligands on Buchwald-Hartwig Amination

LigandBaseDesired Product Yield (%)Dehalogenation Byproduct (%)
P(o-tolyl)₃NaOtBu5530
BINAPCs₂CO₃7515
XPhosNaOtBu95<5
RuPhosK₃PO₄92<5

Note: The values in this table are representative and may vary depending on the specific substrates and reaction conditions.[7][8]

Issue 3: Formation of isomeric products in Nucleophilic Aromatic Substitution (SNAr).

Question: I am trying to perform a nucleophilic aromatic substitution on a dihalopyrido[2,3-d]pyrimidine with an amine, and I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?

Answer: The regioselectivity of SNAr reactions on di- or poly-substituted pyridopyrimidines is influenced by the electronic and steric effects of the substituents on the ring.

  • Electronic Effects: In general, nucleophilic attack is favored at positions that are more electron-deficient. The presence of electron-donating or electron-withdrawing groups on the ring can direct the incoming nucleophile to a specific position. For instance, in 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, an electron-donating group at the C6 position can favor substitution at the C2 position.[7]

  • Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the nucleophile, favoring attack at a less sterically crowded position.

  • Leaving Group Ability: The nature of the leaving group also plays a role. In SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I.[7]

  • Reaction Conditions: Solvent and temperature can also influence the regioselectivity.

Data Presentation: Regioselectivity in SNAr of 2,6-dichloro-3-substituted pyridines

3-SubstituentSolventRatio of 2-isomer : 6-isomer
-COOCH₃DCM16 : 1
-COOCH₃DMSO2 : 1
-CNAcetonitrile1 : 9
-CONH₂Acetonitrile9 : 1

Note: This data is for a substituted pyridine system but illustrates the significant impact of substituents and solvent on regioselectivity in SNAr reactions.[9]

Experimental Protocols

This section provides detailed methodologies for key reactions used in the synthesis of 6-substituted pyrido[2,3-d]pyrimidines.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpyrido[2,3-d]pyrimidines

Materials:

  • 6-Chloro-pyrido[2,3-d]pyrimidine

  • Arylboronic acid (1.2 equiv.)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv.)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add 6-chloro-pyrido[2,3-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyrido[2,3-d]pyrimidines[9]

Materials:

  • 6-Bromo-pyrido[2,3-d]pyrimidine

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.025 equiv.)

  • XPhos (0.05 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (anhydrous, degassed)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.025 equiv.), XPhos (0.05 equiv.), and NaOtBu (1.4 equiv.) to a Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-Aminopyrido[2,3-d]pyrimidines[9]

Materials:

  • 6-Chloro-pyrido[2,3-d]pyrimidine

  • Amine nucleophile (2.0-3.0 equiv.)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a sealed reaction vessel, dissolve 6-chloro-pyrido[2,3-d]pyrimidine (1.0 equiv.) in DMF.

  • Add the amine nucleophile (2.0-3.0 equiv.) and, if necessary, DIPEA to scavenge the generated HCl.

  • Heat the reaction mixture to 100-150 °C or irradiate with microwaves until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

This section provides diagrams of key experimental workflows and signaling pathways relevant to the synthesis and application of 6-substituted pyrido[2,3-d]pyrimidines.

Troubleshooting_Workflow start Low Yield or Impure Product in 6-Substitution Reaction reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Coupling buchwald Buchwald-Hartwig reaction_type->buchwald C-N Coupling snar SNAr reaction_type->snar C-N/C-O/C-S Coupling suzuki_issue Check for: - Homocoupling - Dehalogenation suzuki->suzuki_issue buchwald_issue Check for: - Dehalogenation - β-Hydride Elimination buchwald->buchwald_issue snar_issue Check for: - Isomer Formation - Hydrolysis snar->snar_issue solution_suzuki Solutions: - Ensure inert atmosphere - Optimize stoichiometry - Screen catalyst/ligand/base suzuki_issue->solution_suzuki solution_buchwald Solutions: - Use bulky, e--rich ligands - Optimize base and temperature - Use anhydrous solvent buchwald_issue->solution_buchwald solution_snar Solutions: - Modify ring substituents - Screen solvents - Control temperature snar_issue->solution_snar purification Purify by Column Chromatography or Recrystallization solution_suzuki->purification solution_buchwald->purification solution_snar->purification Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->EGFR Inhibits mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibits inhibition of PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->mTORC1 Inhibits eEF2K_Signaling_Pathway mTORC1 mTORC1 eEF2K eEF2K mTORC1->eEF2K AMPK AMPK AMPK->eEF2K CaM Ca²⁺/Calmodulin CaM->eEF2K eEF2_P eEF2-P (inactive) eEF2K->eEF2_P Phosphorylates eEF2 eEF2 ProteinSynthesis Protein Synthesis eEF2_P->ProteinSynthesis PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->eEF2K Inhibits ZAP70_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ITAMs ITAMs (phosphorylated) Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates ITAMs->ZAP70 Recruits LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates Downstream Downstream Signaling LAT_SLP76->Downstream PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->ZAP70 Inhibits

References

Technical Support Center: Purification of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

Question: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

Answer: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed.[1] Then, allow the solution to cool slowly. Another approach is to screen a wider range of solvents with varying polarities.

Question: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?

Answer: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath.[1] If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.[1]

Question: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?

Answer: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.[1]

Column Chromatography Issues

Question: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. What can I do to improve the separation?

Answer: To improve the separation (resolution) of closely eluting spots on TLC, which translates to better separation on a column, you can try the following:

  • Optimize the Mobile Phase: A systematic trial of solvent mixtures with varying polarities is the first step. For polar compounds that are common in this series, you might need a more polar solvent system. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

  • Modify the Mobile Phase: For basic compounds like many pyridopyrimidines, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve peak shape and reduce tailing.[1] Conversely, for acidic compounds, adding a small amount of acetic acid can be beneficial.[1]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.[2]

Question: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

Answer: Streaking is often caused by overloading the TLC plate or column, or due to the compound having strong interactions with the stationary phase (often seen with highly polar or acidic/basic compounds).[1] To address this:

  • Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.[1]

  • Modify the Mobile Phase: As mentioned previously, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can significantly reduce tailing.[1]

Frequently Asked Questions (FAQs)

What are the most common purification techniques for this compound derivatives?

The most commonly employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1][3] The choice of method depends on the nature and quantity of the impurities.[1]

What are some common solvents used for the recrystallization of pyridopyrimidine derivatives?

Based on documented procedures for similar compounds, common recrystallization solvents include ethanol, acetone, and 1,4-dioxane.[3] Solvent mixtures such as ethyl acetate/hexane are also frequently used to achieve optimal solubility and crystal formation.[3] For some derivatives, recrystallization from ethanol is a reported method.[4]

What are some potential impurities I might encounter during the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, reagents from the bromination step, and side-products from incomplete reactions or alternative reaction pathways.[3] The specific impurities will depend on the synthetic route employed. For instance, in Suzuki-Miyaura coupling reactions involving bromo-pyridines, dehalogenation (replacement of the bromo group with a hydrogen atom) can be a significant side reaction, leading to the formation of the corresponding debrominated pyridopyrimidinone.[3]

How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process.[5] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.

Data Presentation

Table 1: Troubleshooting Summary for Purification of this compound Derivatives

Issue Possible Cause Suggested Solution
Recrystallization
Compound does not dissolvePoor solvent choiceTry a different solvent or a solvent mixture.[1]
Oiling outCooling too rapidly; impurities presentSlow down the cooling process; try a different solvent system; use less material.[6]
No crystal formationSolution is not supersaturatedScratch the inside of the flask; add a seed crystal; reduce solvent volume.[6]
Low recoveryCompound is too soluble in the cold solventCool the solution for a longer period or to a lower temperature; concentrate the mother liquor to obtain a second crop of crystals.[6]
Column Chromatography
Poor separationSuboptimal mobile phaseOptimize the solvent system (polarity); use a gradient elution.[1]
Tailing/StreakingStrong interaction with stationary phase; overloadingAdd a modifier to the mobile phase (e.g., triethylamine for basic compounds); reduce the amount of sample loaded.[1]
Compound won't eluteCompound is too polar for the mobile phaseIncrease the polarity of the mobile phase; consider reverse-phase chromatography.[2]
Compound decomposes on columnCompound is unstable on silica gelDeactivate the silica gel; use a different stationary phase like alumina.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent system in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This can be determined through small-scale solubility tests.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.[1]

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound Derivative recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR Analysis tlc->nmr pure_product Pure Product nmr->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Impure Product After Initial Purification decision1 Are impurities polar or non-polar? start->decision1 action1a Consider Reverse-Phase Chromatography decision1->action1a Polar action1b Optimize Normal-Phase Chromatography (Silica/Alumina) decision1->action1b Non-polar end Pure Product action1a->end decision2 Is the compound basic? action1b->decision2 action2a Add Triethylamine to Eluent decision2->action2a Yes action2b Proceed with Standard Eluent decision2->action2b No action2a->end action2b->end

Caption: Logical relationship for troubleshooting chromatography-based purification.

References

Optimization of reaction conditions for 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one core?

A1: A common and effective starting material for the synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is 2-aminonicotinic acid, which can be reacted with urea to form the initial pyrimidine ring.[1] Another widely used precursor is a 6-aminouracil derivative, which can undergo condensation reactions with various electrophiles.

Q2: How can I introduce the bromine atom at the 6-position of the pyrido[2,3-d]pyrimidin-4(1H)-one core?

A2: While direct bromination methods can be challenging, a common strategy is to start with a precursor that already contains the bromine substituent on the pyridine ring. Alternatively, a one-pot synthesis method has been developed for 4-bromopyrimidines by reacting N-(cyanovinyl)amidines with dry hydrogen bromide in dioxane.[2]

Q3: What are the typical reagents for converting the 4-oxo group to a 4-chloro group?

A3: The conversion of this compound to 6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a key step for further functionalization. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures.[1][3]

Q4: How can reaction times be optimized for the synthesis of pyrido[2,3-d]pyrimidine derivatives?

A4: Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. For instance, a synthesis that takes 15 hours with conventional heating can be completed in as little as 30 minutes using microwave irradiation in the presence of a suitable solvent and catalyst.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature. For cyclization with urea, temperatures around 190°C are often used.[1] - Screen different catalysts. For certain cyclizations, iodine (I₂) has been found to be effective.[4][5] - Modify the work-up procedure to minimize product loss and effectively remove impurities.
Slow Reaction Rate - Insufficient heating. - Low catalyst concentration.- Switch from conventional heating to microwave irradiation to significantly accelerate the reaction.[4][5] - Optimize the catalyst loading. For iodine-catalyzed reactions, 10 mol% has been shown to be effective.[4][5]
Formation of Impurities - Side reactions due to high temperatures. - Presence of moisture or air in the reaction. - Incorrect stoichiometry of reactants.- Carefully control the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the accurate measurement of all reactants.
Difficulty in Product Purification - Product co-eluting with starting materials or byproducts. - Poor solubility of the product.- Optimize the solvent system for column chromatography or recrystallization. A mixture of ethyl acetate and hexane is often used for recrystallization.[3] - For poorly soluble compounds, consider trituration with a suitable solvent to remove soluble impurities.

Data Presentation: Optimization of a Pyrido[2,3-d]pyrimidine Synthesis

The following table summarizes the optimization of reaction conditions for a specific pyrido[2,3-d]pyrimidine synthesis, highlighting the impact of solvent, catalyst, and heating method on the reaction time and yield.[5]

EntrySolventCatalyst (mol%)Heating MethodTimeYield (%)
1DMFNoneReflux15 h44
2TFANoneReflux12 h28
3DMFNoneMW (160 °C, 150 W)1 h18
4DMFI₂ (10)MW (160 °C, 150 W)30 min59
5DMFI₂ (30)MW (160 °C, 150 W)40 min32
6DMFI₂ (40)MW (160 °C, 150 W)1 h15

DMF: Dimethylformamide, TFA: Trifluoroacetic acid, MW: Microwave

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Core

This protocol describes a general method for the synthesis of the pyrido[2,3-d]pyrimidin-4(1H)-one core starting from 2-aminonicotinic acid.

Reagents and Conditions:

  • 2-aminonicotinic acid

  • Urea

  • Heating at 190 °C for 4–6 hours.[1]

Procedure:

  • A mixture of 2-aminonicotinic acid and an excess of urea is heated at 190 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid residue is triturated with water and then ethanol to remove excess urea and other impurities.

  • The resulting solid is collected by filtration and dried under vacuum to yield the pyrido[2,3-d]pyrimidin-4(1H)-one.

Protocol 2: Chlorination of this compound

This protocol outlines the conversion of the 4-oxo group to a 4-chloro group, a crucial step for further derivatization.

Reagents and Conditions:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Heating at 110 °C for 6 hours.[1]

Procedure:

  • This compound is suspended in an excess of POCl₃.

  • The mixture is heated to 110 °C and stirred for 6 hours under an inert atmosphere.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by slowly adding crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-Bromo-4-chloropyrido[2,3-d]pyrimidine.

Visualization of Experimental Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of a functionalized pyrido[2,3-d]pyrimidine derivative.

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Logic Start 2-Aminonicotinic Acid Intermediate1 Pyrido[2,3-d]pyrimidin-4(1H)-one Start->Intermediate1 Urea, 190°C Bromination Bromination (if necessary) Intermediate1->Bromination Intermediate2 This compound Bromination->Intermediate2 Chlorination Chlorination (POCl3) Intermediate2->Chlorination POCl3, 110°C Intermediate3 6-Bromo-4-chloropyrido[2,3-d]pyrimidine Chlorination->Intermediate3 Functionalization Further Functionalization (e.g., Suzuki Coupling) Intermediate3->Functionalization FinalProduct Final Product Functionalization->FinalProduct LowYield Low Yield? CheckTemp Optimize Temperature LowYield->CheckTemp Yes UseMicrowave Use Microwave? LowYield->UseMicrowave No CheckCatalyst Screen Catalysts CheckTemp->CheckCatalyst FasterReaction Faster Reaction UseMicrowave->FasterReaction Yes

References

Technical Support Center: Troubleshooting Palladium Catalyst Inhibition by Pyridine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates. The pyridine moiety, a common structural motif in pharmaceuticals and functional materials, presents unique challenges due to the coordinating nature of its nitrogen atom, which can significantly impact catalyst performance. This guide offers practical solutions and detailed protocols to help you overcome these obstacles and achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine-containing substrates often problematic?

The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst, forming stable, inactive complexes. This process, often referred to as catalyst poisoning, can halt or significantly slow down the catalytic cycle. The issue is particularly pronounced with 2-halopyridines, where the nitrogen atom is in close proximity to the reaction site, a phenomenon known as the "2-pyridyl problem".[1]

Q2: What are the main signs of pyridine-induced catalyst inhibition in my reaction?

Common indicators of catalyst inhibition by pyridine nitrogen include:

  • Low or no conversion: The most obvious sign is a failure of the reaction to proceed to completion, or a complete lack of product formation.[1]

  • Stalled reaction: The reaction may start but then stop before all the starting material is consumed.

  • Formation of palladium black: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[1]

  • Inconsistent results: Reproducibility issues between batches can sometimes be traced back to varying levels of pyridine-like impurities.

Q3: How does the position of the substituent on the pyridine ring affect the reaction?

The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success.[1]

  • 2-Substituted Pyridines: These are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1]

  • 3- and 4-Substituted Pyridines: These are generally more reactive as the nitrogen atom is further from the reaction site, leading to weaker coordination with the palladium catalyst.[1]

Troubleshooting Guide

Problem: Low to No Product Yield

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen

The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]

Solutions:

  • Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can create a "pocket" around the palladium atom, sterically shielding it from the pyridine nitrogen and favoring the desired catalytic pathway.[3]

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2]

  • Use a Pd(0) Precatalyst: Pd(II) precatalysts can coordinate strongly with pyridine. Using a Pd(0) source, like Pd₂(dba)₃, can sometimes bypass this issue as Pd(0) species have a weaker affinity for σ-donors like pyridine.[4]

  • Consider Alternative Coupling Partners: Pyridine-2-sulfinates have been shown to be highly effective substitutes for the often problematic pyridine-2-boronic acids in Suzuki-Miyaura couplings, offering superior stability and higher yields.[5][6]

Possible Cause 2: Inefficient Oxidative Addition

The C-X bond (where X is a halide) of the pyridine substrate is not being effectively activated. This is a common issue with less reactive C-Cl bonds.[3]

Solutions:

  • Change the Halide: If synthetically feasible, switch from a chloropyridine to a bromo- or iodopyridine. The C-Br and C-I bonds are more reactive in the oxidative addition step.[1]

  • Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of substrate or catalyst decomposition.[1]

  • Use a High-Activity Catalyst System: Catalyst systems known for their high activity, such as those employing Buchwald ligands or N-heterocyclic carbene (NHC) ligands, are often necessary for activating chloropyridines.[3]

Problem: Significant Side Product Formation

Possible Cause 1: Protodeboronation (in Suzuki Coupling)

The boronic acid is being hydrolyzed to the corresponding arene, a common issue with heteroaryl boronic acids.[2]

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content.[2]

  • Switch to Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[2]

  • Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1]

Possible Cause 2: Homocoupling

The organometallic reagent is coupling with itself. This can be promoted by the presence of oxygen.[1]

Solutions:

  • Thoroughly Degas the Reaction Mixture: Remove oxygen from the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction to the active Pd(0) species. Using a well-defined Pd(0) source can mitigate this.[1]

Data on Mitigation Strategies

The following table summarizes the impact of ligand choice on the yield of a Suzuki-Miyaura coupling reaction with a challenging 2-chloropyridine substrate.

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100<10
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene11065
XPhosPd₂(dba)₃K₃PO₄Toluene11088
SPhosPd₂(dba)₃K₃PO₄Toluene11092

Data is representative and compiled from typical outcomes in cross-coupling literature.

Visualizing the Problem and Solutions

Catalyst_Inhibition cluster_catalytic_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Aryl-X Inactive_Complex Inactive Pd-Pyridine Complex Pd0->Inactive_Complex Transmetal Transmetalation OxAdd->Transmetal Organometallic Reagent RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product Pyridine Pyridine Substrate Pyridine->Inactive_Complex Coordination

Caption: Mechanism of palladium catalyst inhibition by pyridine.

The diagram above illustrates how the lone pair of electrons on the pyridine nitrogen can coordinate to the active Pd(0) catalyst, forming an inactive complex and diverting the catalyst from the desired productive cycle.

Troubleshooting_Workflow cluster_catalyst_solutions Catalyst Solutions cluster_condition_solutions Condition Solutions cluster_side_reaction_solutions Side Reaction Solutions Start Low/No Yield with Pyridine Substrate Check_Catalyst Is the catalyst system optimized for pyridines? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temp, base, solvent) optimal? Check_Catalyst->Check_Conditions Yes Sol_Ligand Use bulky, electron-rich ligands (XPhos, SPhos) Check_Catalyst->Sol_Ligand No Check_Side_Reactions Are side reactions like protodeboronation occurring? Check_Conditions->Check_Side_Reactions Yes Sol_Temp Increase temperature Check_Conditions->Sol_Temp No Success Successful Reaction Check_Side_Reactions->Success No Sol_Anhydrous Use anhydrous conditions Check_Side_Reactions->Sol_Anhydrous Yes Sol_Ligand->Check_Conditions Sol_Loading Increase catalyst loading Sol_Loading->Check_Conditions Sol_Precatalyst Use Pd(0) precatalyst Sol_Precatalyst->Check_Conditions Sol_Temp->Check_Side_Reactions Sol_Base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) Sol_Base->Check_Side_Reactions Sol_Halide Switch to more reactive halide (Cl -> Br -> I) Sol_Halide->Check_Side_Reactions Sol_Anhydrous->Success Sol_Boron Use boronic esters Sol_Boron->Success Sol_Degas Thoroughly degas system Sol_Degas->Success

Caption: Troubleshooting workflow for pyridine cross-coupling.

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when performing palladium-catalyzed cross-coupling reactions with pyridine-containing substrates.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Chloropyridine using a Buchwald Ligand

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos, XPhos)

  • Chloropyridine derivative

  • Arylboronic acid or ester

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-3 mol %) and the ligand (e.g., 2-6 mol %).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Control Experiment to Test for Pyridine Inhibition

This experiment can help determine if a reaction failure is due to catalyst poisoning by a pyridine-containing substrate.

Procedure:

  • Baseline Reaction: Set up a standard cross-coupling reaction that is known to work well with a non-pyridine-containing aryl halide (e.g., bromobenzene) under your standard conditions.

  • Spiking Experiment: Set up an identical reaction to the baseline, but add a stoichiometric equivalent of a non-reactive pyridine derivative (e.g., pyridine itself or 4-picoline) at the beginning of the reaction.

  • Analysis: Monitor both reactions. A significant decrease in the rate or yield of the "spiked" reaction compared to the baseline reaction is strong evidence of catalyst inhibition by the pyridine nitrogen.[7]

References

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to address and resolve the common side reaction of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with bromopyridines?

A1: Homocoupling is a significant side reaction where the organoboron reagent (e.g., boronic acid or its ester) couples with itself to form a symmetrical biaryl byproduct.[1] This unwanted reaction is problematic because it consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate from the target molecule due to structural similarities.[2] Pyridine-containing substrates can sometimes be more susceptible to side reactions due to the coordinating nature of the pyridine nitrogen.[3]

Q2: What are the primary causes of boronic acid homocoupling in palladium-catalyzed reactions?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][4]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then mediate the homocoupling of two boronic acid molecules, which unfortunately also regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][4] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[1][4]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must first be reduced in situ to the active Pd(0) form.[1][4] One pathway for this reduction is through the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1][4]

Q3: How do I effectively remove oxygen from my reaction to prevent homocoupling?

A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[1] Standard laboratory methods include:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) is a common and effective method.[1][5]

  • Freeze-Pump-Thaw: For more sensitive reactions requiring minimal oxygen, the freeze-pump-thaw technique is superior.[1][6] This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. This cycle is typically repeated three times.

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6] Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ is often recommended.[1] These ligands can accelerate the rate-determining steps of the desired cross-coupling cycle (oxidative addition and reductive elimination), allowing the intended reaction to outcompete the homocoupling pathway.[1]

Q5: My protocol uses a Pd(II) precatalyst. How can I minimize homocoupling during the initial reduction step?

A5: If you are using a Pd(II) precatalyst, you can suppress the homocoupling pathway by switching to a Pd(0) source like Pd₂(dba)₃.[1] Alternatively, adding a mild reducing agent, such as potassium formate, to the reaction mixture can facilitate the reduction of Pd(II) to Pd(0) without consuming the boronic acid.[5][7]

Troubleshooting Guide

Homocoupling is a common issue that can often be resolved by systematically adjusting reaction parameters. The following table summarizes key parameters, their impact on homocoupling, and recommended optimization strategies.

ParameterEffect on HomocouplingTroubleshooting & Optimization StrategyRationale
Atmosphere Increase - Ensure all glassware is oven-dried and cooled under an inert gas (Ar or N₂).[6]- Rigorously degas all solvents and reagents using sparging or freeze-pump-thaw cycles.[1]- Maintain a positive pressure of inert gas throughout the reaction.[5]Minimizes dissolved O₂, which oxidizes the active Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[1][4]
Palladium Source Increase (with Pd(II)) - Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[1]- If using a Pd(II) source, add a mild reducing agent (e.g., potassium formate) to the reaction mixture.[5][7]Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][4]
Ligand Variable - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1]Accelerates the oxidative addition and reductive elimination steps of the cross-coupling cycle, making it kinetically favored over homocoupling.[1]
Base Variable - Screen milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) as an alternative to stronger bases.[1]A milder base may be sufficient for the desired transmetalation step without promoting side reactions. The effect is highly substrate-dependent.
Reagent Addition Increase - Add the boronic acid or its ester solution dropwise over an extended period (e.g., 30-60 min) using a syringe pump.[1][6]Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1]
Boron Reagent Variable - Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[1]These esters can be more stable towards protodeboronation and may exhibit different reactivity profiles that can sometimes reduce side reactions.[1]
Temperature Variable - Lower the reaction temperature.While higher temperatures often increase reaction rates, they can sometimes accelerate side reactions like homocoupling. Optimization may be required.
Solvent Variable - Use anhydrous aprotic solvents like dioxane, THF, or toluene.[6]- While some water is often needed to dissolve the base, excessive water can promote homocoupling.[6]Solvent choice impacts the solubility and reactivity of all components; conditions should be optimized for the specific substrate.

Visualizations

Figure 1. Diagram of desired cross-coupling vs. undesired homocoupling pathways.

G Figure 2. Troubleshooting Workflow start High Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Implement rigorous degassing (sparging or freeze-pump-thaw). Use Schlenk techniques. q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) OR add a mild reducing agent. q2->a2_yes Yes q3 Is the ligand optimized? q2->q3 No a2_yes->q3 a3_no Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q3->a3_no No q4 Have other parameters been screened? q3->q4 Yes a3_no->q4 a4_no - Screen milder bases (K3PO4, KF) - Lower the temperature - Use slow addition of boronic acid q4->a4_no No end Homocoupling Minimized q4->end Yes a4_no->end

Figure 2. A step-by-step workflow for troubleshooting homocoupling in experiments.

Experimental Protocols

Protocol 1: Solvent Degassing via Nitrogen/Argon Sparging

This protocol is suitable for most standard cross-coupling reactions.

  • Setup: Assemble your reaction glassware and ensure it is clean, oven-dried, and cooled under a stream of inert gas.[6]

  • Solvent Addition: Add the required volume of the reaction solvent (e.g., toluene, dioxane) to a separate flask equipped with a magnetic stir bar.

  • Sparging: Insert a long needle or cannula connected to a nitrogen or argon line, ensuring the tip is submerged below the solvent surface. Insert a second, shorter needle through the septum to act as a vent.

  • Duration: Bubble the inert gas through the solvent vigorously for 20-30 minutes while stirring.[1]

  • Transfer: Once degassed, the solvent can be transferred to the reaction flask containing the solid reagents via a cannula or syringe under a positive pressure of inert gas.

Protocol 2: Reaction Setup Under an Inert Atmosphere

This protocol describes the general setup for a Suzuki-Miyaura coupling reaction, minimizing exposure to oxygen.

  • Glassware Preparation: Ensure all glassware, including the reaction flask (typically a Schlenk flask), condenser, and stir bar, are thoroughly dried in an oven and cooled under vacuum or in a desiccator.[6]

  • Solid Reagent Addition: To the cooled Schlenk flask, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand (1-5 mol%).[6]

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/inert gas backfill cycles to remove air from the vessel.

  • Solvent Addition: Add the previously degassed solvent to the flask via a syringe or cannula under a positive pressure of inert gas.[6]

  • Slow Addition (Optional but Recommended): For particularly sensitive substrates, dissolve the boronic acid in a small amount of degassed solvent in a separate flask and add it to the main reaction mixture dropwise over 30-60 minutes using a syringe pump.[1][6] This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.[1][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.[6] Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench with water, and extract the product with an appropriate organic solvent. The combined organic layers are typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, usually by flash column chromatography.[6]

References

Technical Support Center: Column Chromatography Purification of Polar Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the column chromatography purification of polar pyrido[2,3-d]pyrimidine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar pyrido[2,3-d]pyrimidine compounds by silica gel column chromatography often challenging?

A1: The purification of polar pyrido[2,3-d]pyrimidine compounds on silica gel can be difficult due to several factors:

  • Strong Interactions: The polar nature of these compounds, often due to the presence of multiple nitrogen atoms, leads to strong interactions with the polar silanol groups on the surface of the silica gel. This can result in poor elution, broad peaks, and tailing.

  • Poor Solubility: Polar compounds may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography, making sample loading and elution challenging.[1]

  • Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive pyrido[2,3-d]pyrimidine derivatives.[2]

Q2: What are the most common alternative chromatography techniques for purifying highly polar pyrido[2,3-d]pyrimidines?

A2: When standard silica gel chromatography fails, several alternative techniques can be effective for purifying polar pyrido[2,3-d]pyrimidines:

  • Reverse-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. While it can be challenging to retain highly polar compounds, it can be optimized using highly aqueous mobile phases or by employing polar-embedded or polar-endcapped columns.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds. It utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[2][3]

  • Ion-Exchange Chromatography (IEC): For pyrido[2,3-d]pyrimidine derivatives that are ionizable, IEC can be a powerful purification method, separating molecules based on their net charge.[2]

Q3: How can I improve the solubility of my polar pyrido[2,3-d]pyrimidine compound for column chromatography?

A3: Improving the solubility of your compound is crucial for successful chromatographic purification. Here are a few strategies:

  • Co-solvents: Use a small amount of a more polar, water-miscible organic solvent like methanol or DMSO to dissolve your compound before adsorbing it onto a small amount of silica gel for dry loading.

  • Dry Loading: If your compound is poorly soluble in the eluent, dry loading is highly recommended. Dissolve your compound in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the column.[4]

  • Solvent System Screening: Before committing to a large-scale column, perform small-scale solubility tests with various solvent systems to find one that provides adequate solubility.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of polar pyrido[2,3-d]pyrimidine compounds.

Issue 1: The compound is stuck at the top of the column and will not elute.

Q: My polar pyrido[2,3-d]pyrimidine derivative is not moving down the silica gel column, even with a high percentage of polar solvent in the mobile phase. What should I do?

A: This is a common problem arising from very strong interactions with the silica gel. Here are several approaches to address this:

  • Increase Mobile Phase Polarity Drastically:

    • If you are using a standard hexane/ethyl acetate system, switch to a more polar mixture like dichloromethane (DCM)/methanol (MeOH). You can start with a low percentage of methanol and gradually increase it.

    • For very stubborn compounds, a gradient elution from 100% DCM to 10% MeOH in DCM, or even higher, may be necessary.

  • Use Mobile Phase Additives:

    • The basic nitrogen atoms in the pyrido[2,3-d]pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier to the mobile phase can neutralize these sites and improve elution.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.

    • Ammonium Hydroxide: A solution of 1-2% of a 10% ammonium hydroxide in methanol solution can be added to the mobile phase.

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds, as it has fewer acidic sites.

    • Reverse-Phase Silica (C18): This is a good option if your compound has some nonpolar character and is soluble in polar solvents like water, methanol, or acetonitrile.

    • HILIC: For extremely polar compounds, HILIC is often the most effective technique.[2]

Issue 2: The compound streaks down the column, resulting in poor separation and mixed fractions.

Q: I am observing significant tailing or streaking of my compound on the TLC plate and the column, leading to poor resolution. How can I fix this?

A: Peak tailing is often caused by a combination of factors, including secondary interactions with the stationary phase and issues with the mobile phase or sample loading.

  • Optimize the Mobile Phase:

    • Add a Modifier: As mentioned in Issue 1, adding a small amount of triethylamine or ammonium hydroxide to the mobile phase can significantly reduce tailing for basic compounds by blocking the active silanol sites on the silica gel.[1]

    • Use a More Polar "Weak" Solvent: Sometimes, switching the less polar component of your mobile phase can help. For example, using DCM instead of hexane can improve the solubility of the compound in the mobile phase and lead to better peak shape.

  • Improve Sample Loading:

    • Dry Loading: If the compound is not fully dissolved in the loading solvent, it can lead to streaking. Dry loading ensures the compound is evenly distributed at the top of the column.

    • Minimize Loading Band Volume: Dissolve your sample in the minimum amount of solvent possible to create a narrow band at the top of the column. A wide loading band will lead to broad, poorly resolved peaks.

  • Check for Compound Degradation:

    • Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots, your compound may be degrading on the silica. In this case, switching to a less acidic stationary phase like neutral alumina or using a deactivated silica gel is recommended.

Issue 3: I am unable to separate my desired polar pyrido[2,3-d]pyrimidine from a closely related impurity.

Q: My target compound and an impurity have very similar Rf values on TLC, and I cannot achieve separation on the column. What can I do to improve the resolution?

A: Improving the separation of compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Fine-Tune the Mobile Phase:

    • Use a Ternary Solvent System: Adding a third solvent to your mobile phase can sometimes dramatically change the selectivity. For example, adding a small amount of methanol or acetonitrile to a DCM/ethyl acetate mixture can alter the interactions of the compounds with the stationary phase differently, leading to better separation.

    • Run a Shallow Gradient: If using flash chromatography with a gradient elution, a slower, more shallow gradient will provide more time for the compounds to separate.

  • Change the Stationary Phase:

    • Different stationary phases offer different selectivities. If silica gel is not providing the desired separation, consider trying alumina or a bonded-phase silica gel (e.g., diol, cyano).

    • Reverse-phase or HILIC may also provide a completely different elution order and better separation.

  • Increase the Column Length or Decrease the Particle Size:

    • A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.

    • Using a stationary phase with a smaller particle size will also increase the efficiency of the separation.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of Polar Pyrido[2,3-d]pyrimidines on Silica Gel

Compound PolarityRecommended Starting Solvent SystemModifier (if needed for basic compounds)
Moderately PolarHexane / Ethyl Acetate (gradient from 10% to 100% Ethyl Acetate)0.1 - 1% Triethylamine
PolarDichloromethane / Ethyl Acetate (gradient from 10% to 100% Ethyl Acetate)0.1 - 1% Triethylamine
Very PolarDichloromethane / Methanol (gradient from 1% to 20% Methanol)0.1 - 1% Triethylamine or 1-2% of 10% NH₄OH in MeOH
Extremely PolarAcetonitrile / Water (HILIC mode)10-20 mM Ammonium Acetate or Formate

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude polar pyrido[2,3-d]pyrimidine compound in a suitable volatile solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the initial, least polar solvent system. If using a gradient, gradually increase the polarity of the mobile phase according to the separation needs determined by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Polar Pyrido[2,3-d]pyrimidine tlc TLC Analysis to Determine Eluent start->tlc solubility Solubility Test start->solubility pack_column Pack Column with Silica Gel Slurry tlc->pack_column dry_load Dry Load Preparation solubility->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Separation or Elution Issue no_elution Compound Stuck at Origin start->no_elution tailing Streaking or Tailing Peaks start->tailing poor_resolution Co-eluting Compounds start->poor_resolution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Basic Modifier (e.g., TEA) no_elution->add_modifier change_stationary_phase Switch Stationary Phase (Alumina, RP, HILIC) no_elution->change_stationary_phase tailing->add_modifier tailing->change_stationary_phase dry_loading Use Dry Loading Technique tailing->dry_loading poor_resolution->change_stationary_phase shallow_gradient Use a Shallow Elution Gradient poor_resolution->shallow_gradient ternary_system Try a Ternary Solvent System poor_resolution->ternary_system success success increase_polarity->success Improved Elution add_modifier->success change_stationary_phase->success dry_loading->success shallow_gradient->success ternary_system->success

Caption: Troubleshooting Decision Workflow.

References

Strategies to enhance the solubility of pyrido[2,3-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrido[2,3-d]pyrimidine Intermediate Solubility

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with pyrido[2,3-d]pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrido[2,3-d]pyrimidine intermediates exhibit poor aqueous solubility?

A1: Poor aqueous solubility is a common issue for many heterocyclic compounds, including the pyrido[2,3-d]pyrimidine scaffold.[1] This is often due to a combination of factors such as high molecular weight, molecular planarity leading to strong crystal lattice energy, and a high degree of lipophilicity (hydrophobicity).[2][3] These characteristics hinder the dissolution of the compound in aqueous media, which is a prerequisite for absorption and achieving therapeutic efficacy.[4][5]

Q2: What are the primary strategies for enhancing the solubility of these intermediates?

A2: Solubility enhancement techniques are broadly categorized into three groups:

  • Physical Modifications: These methods alter the physical properties of the solid compound. They include particle size reduction (micronization, nanosuspensions) and modifying the crystal habit to create higher-energy forms like polymorphs or amorphous states, as well as co-crystallization.[6]

  • Chemical Modifications: These involve altering the molecule itself. Common approaches include salt formation, pH adjustment for ionizable compounds, and creating prodrugs.[2][6]

  • Formulation-Based Approaches: These involve the use of excipients to improve solubility. Key techniques include the use of co-solvents, surfactants (micellar solubilization), complexation with agents like cyclodextrins, and the development of lipid-based systems or solid dispersions.[7][8][9][10]

Q3: How do I select the most appropriate solubility enhancement strategy for my specific pyrido[2,3-d]pyrimidine derivative?

A3: The choice of strategy depends on several factors: the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended application (e.g., in vitro assay vs. in vivo preclinical study), the required dose, and the stage of drug development.[6] For early-stage in vitro testing, simple methods like pH adjustment or using co-solvents are often sufficient.[9] For later-stage development requiring oral bioavailability, more advanced techniques like amorphous solid dispersions or lipid-based formulations may be necessary.[4][8] A systematic approach, as outlined in the workflow diagram below, is recommended.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A4: This is a common issue known as precipitation upon dilution, which occurs when a drug is dissolved in a strong organic solvent (like DMSO) and then introduced to an aqueous environment where its solubility is much lower.[9] To prevent this, you can:

  • Lower the final concentration of the compound in the aqueous buffer.

  • Increase the percentage of co-solvent (if tolerated by the assay).

  • Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into the formulation.[4]

  • Use a different solubilization technique, such as complexation with cyclodextrins, which can create a more stable solution.[4][11]

Troubleshooting Guide

Problem / Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Compound crashes out of solution during a biological assay. The compound's solubility limit in the final assay buffer (containing media, serum, etc.) has been exceeded.1. Verify Solubility Limit: Experimentally determine the kinetic solubility of your compound directly in the final assay buffer. 2. pH Adjustment: If your molecule has ionizable groups, adjust the buffer pH to increase the fraction of the more soluble, ionized form.[1][11] 3. Use Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) into the buffer, ensuring it doesn't affect the assay's integrity.[9][10] 4. Employ Surfactants: Add a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) at a concentration above its critical micelle concentration to form micelles that can encapsulate the drug.[11]
Low or inconsistent results in cell-based assays. Poor solubility leads to an unknown and variable concentration of the compound available to the cells. The formulation itself (e.g., high co-solvent concentration) may be causing cytotoxicity.1. Confirm Dissolution: Before adding to cells, visually inspect the final dilution under a microscope for any signs of precipitation. 2. Reduce Excipient Toxicity: Titrate the concentration of your co-solvent or surfactant to find the highest concentration that is not toxic to your cell line. 3. Use Cyclodextrins: Formulate the compound with a cyclodextrin (e.g., HP-β-CD) to enhance solubility while often having lower cytotoxicity than surfactants.[4][11]
Poor oral bioavailability in animal studies despite good cell permeability. The absorption is limited by the dissolution rate in the gastrointestinal tract (a characteristic of BCS Class II compounds).[4]1. Particle Size Reduction: Decrease the particle size of the drug substance to increase its surface area and dissolution rate. Techniques include micronization or creating a nanosuspension.[6][11] 2. Amorphous Solid Dispersions (ASDs): Formulate the compound in an amorphous state with a polymer carrier. The amorphous form has higher energy and greater solubility than the stable crystalline form.[4] 3. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or similar lipid-based formulation to keep the drug in a solubilized state throughout the GI tract.[4][11]

Data Summary: Comparison of Solubility Enhancement Techniques

The following table summarizes and compares common strategies. The "Fold Increase" is illustrative and highly dependent on the specific compound and system.

StrategyPrincipleAdvantagesDisadvantagesIllustrative Fold-Increase
pH Adjustment Increases the ionization of acidic or basic compounds, which are more soluble.[11]Simple, rapid, and effective for ionizable drugs.[9]Risk of precipitation upon entering a different pH environment (e.g., GI tract).[9] Potential for chemical instability at extreme pHs.10 - 500x
Co-solvents A water-miscible organic solvent is added to the aqueous phase to reduce its polarity.[9]Simple to formulate and widely used in early-stage testing.[9][10]Potential for toxicity and precipitation upon dilution. Limited utility for in vivo administration.2 - 500x
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin.[4][11]Can significantly increase solubility and stability. Often well-tolerated.Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself. Can be expensive.5 - 2,000x
Nanosuspension The particle size of the drug is reduced to the nanometer range, increasing surface area and dissolution velocity.[2][5]Increases dissolution rate; can be used for oral and parenteral routes.Requires specialized equipment (homogenizers, mills). Physical stability (particle agglomeration) can be a challenge.[9]5 - 50x (Rate)
Amorphous Solid Dispersion The crystalline drug is converted to a high-energy amorphous form and dispersed within a polymer matrix.[4]Can achieve a state of supersaturation, significantly boosting bioavailability.Amorphous forms are physically unstable and can recrystallize over time. Requires careful polymer selection.10 - 10,000x

Visualized Workflows and Logic Diagrams

G start Start: Poorly Soluble Pyrido[2,3-d]pyrimidine physchem Physicochemical Characterization (pKa, logP, m.p.) start->physchem is_ionizable Is the compound ionizable in a physiological pH range? physchem->is_ionizable ph_adjust Strategy: pH Adjustment & Salt Formation is_ionizable->ph_adjust  Yes co_solvent Strategy: Co-solvents & Surfactants is_ionizable->co_solvent No advanced Are advanced techniques required for in vivo use? ph_adjust->advanced complexation Strategy: Complexation (e.g., Cyclodextrins) co_solvent->complexation If toxicity/precipitation occurs complexation->advanced asd Strategy: Amorphous Solid Dispersion (ASD) advanced->asd  Yes particle_size Strategy: Particle Size Reduction (Nanosuspension) advanced->particle_size  Yes lipid Strategy: Lipid-Based Formulation (SEDDS) advanced->lipid  Yes end Formulation Optimized advanced->end No (in vitro use) asd->end particle_size->end lipid->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 Preparation of Amorphous Solid Dispersion (Solvent Evaporation) step1 1. Dissolve Drug and Polymer in a Common Volatile Solvent (e.g., Methanol, Acetone) step2 2. Rapidly Remove Solvent (e.g., Rotary Evaporation, Spray Drying) step1->step2 step3 3. Formation of a Solid Matrix (Drug dispersed in Polymer) step2->step3 step4 4. Further Drying under Vacuum to Remove Residual Solvent step3->step4 step5 5. Milling/Sieving to Obtain a Free-Flowing Powder step4->step5 step6 6. Characterization (DSC, XRD) to Confirm Amorphous State step5->step6

Caption: Experimental workflow for preparing an amorphous solid dispersion.

Key Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of an ionizable pyrido[2,3-d]pyrimidine intermediate as a function of pH.

Materials:

  • Pyrido[2,3-d]pyrimidine intermediate

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • HPLC or UV-Vis spectrophotometer for quantification

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffers at desired pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure saturation is reached.

  • After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the solubility profile.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of a poorly soluble intermediate using cyclodextrin complexation for in vitro assays.

Materials:

  • Pyrido[2,3-d]pyrimidine intermediate

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and/or sonicator

  • Magnetic stirrer

Methodology:

  • Determine the target concentration of your drug and the required concentration of HP-β-CD (a 10-40% w/v solution is common to start with).

  • Weigh the required amount of HP-β-CD and dissolve it in the desired volume of water or buffer. Gentle warming or stirring may be required.

  • Once the HP-β-CD is fully dissolved, add the pre-weighed pyrido[2,3-d]pyrimidine intermediate to the solution.

  • Vortex the mixture vigorously for 2-5 minutes.

  • Place the vial on a magnetic stirrer and stir for 2-24 hours at room temperature. Sonication can be applied intermittently to aid dissolution.[1]

  • Visually inspect the solution for any remaining undissolved particles.

  • If the solution is clear, it can be sterile-filtered (if necessary for the application) and is ready for use. If particles remain, a higher concentration of HP-β-CD or a different method (e.g., kneading, freeze-drying) may be needed.[4]

References

Validation & Comparative

Reactivity Face-Off: 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one vs. 6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 6-position, is crucial for modulating biological activity. This guide provides an objective comparison of the reactivity of two key intermediates, 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one and 6-chloropyrido[2,3-d]pyrimidin-4(1H)-one, in palladium-catalyzed cross-coupling reactions. This analysis is supported by established principles of chemical reactivity and available experimental data for analogous systems.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Cl bond. Consequently, this compound is expected to exhibit higher reactivity than its chloro counterpart, generally leading to higher yields, shorter reaction times, and requiring milder reaction conditions. While direct comparative studies on these exact substrates are limited, this guide extrapolates from data on closely related structures to provide a useful framework for reaction planning and optimization.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The following table summarizes typical reaction conditions and expected outcomes for the coupling of 6-halo-pyrido[2,3-d]pyrimidin-4(1H)-ones with arylboronic acids, based on data for analogous halo-pyridopyrimidines and general principles of reactivity.

ParameterThis compound (Expected)6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one (Reported for Analogs)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂
Ligand Often not required with Pd(PPh₃)₄P(t-Bu)₃, SPhos, XPhos (often required for chlorides)
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFToluene/H₂O, 1,4-Dioxane/H₂O
Temperature 80-100 °C100-130 °C
Reaction Time Generally shorterGenerally longer
Yield Generally higherModerate to high (highly dependent on catalyst/ligand system)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube, combine the 6-halopyrido[2,3-d]pyrimidin-4(1H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond makes this compound a more favorable substrate than its chloro analog.

ParameterThis compound (Expected)6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one (Reported for Analogs)
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhosXantphos, BINAP, more specialized ligands for chlorides
Base NaOt-Bu, Cs₂CO₃, K₃PO₄NaOt-Bu, Cs₂CO₃, LHMDS
Solvent Toluene, 1,4-Dioxane, THFToluene, 1,4-Dioxane
Temperature 80-110 °C100-120 °C
Reaction Time Generally shorterGenerally longer
Yield Generally higherModerate to high (highly dependent on catalyst/ligand system)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube, add the 6-halopyrido[2,3-d]pyrimidin-4(1H)-one (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2.5-5 mol%), the phosphine ligand (e.g., Xantphos, 5-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Biological Context: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

Derivatives of the pyrido[2,3-d]pyrimidine scaffold are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. For instance, Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features a substituted pyrido[2,3-d]pyrimidin-7-one core. Another example is the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in inflammatory responses through the NOD signaling pathway. The ability to efficiently diversify the 6-position of the pyrido[2,3-d]pyrimidine ring system is therefore of high importance in the development of new and improved kinase inhibitors.

Below is a diagram illustrating a generalized experimental workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation A 6-Halopyrido[2,3-d]pyrimidin-4(1H)-one (Bromo or Chloro) B Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) A->B C Diversified Pyrido[2,3-d]pyrimidine Library B->C D In vitro Kinase Assay C->D Screening E Cell-Based Assays D->E F Lead Compound Identification E->F F->A SAR-driven Optimization G cluster_pathway RIPK2 Signaling Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Phosphorylation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RIPK2 Inhibition

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 6-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a robust method for the formation of carbon-carbon bonds. This is particularly true in the synthesis of biaryl and heteroaryl compounds, which are vital scaffolds in medicinal chemistry. The functionalization of the pyridine ring, a common motif in pharmaceuticals, often involves the coupling of halopyridines.

The choice of the palladium catalyst system is a critical parameter that significantly influences the efficiency, selectivity, and overall success of the Suzuki coupling of 6-bromopyridines. The electronic properties of the pyridine ring can present unique challenges, including potential coordination of the pyridine nitrogen to the palladium center, which may impact catalytic activity. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of 6-bromopyridines, with supporting experimental data to aid in catalyst selection and methods development.

Data Presentation: Comparison of Palladium Catalyst Systems

The following table summarizes the performance of several common palladium catalyst systems in the Suzuki coupling of 6-bromopyridines and structurally similar substrates with arylboronic acids. The data highlights the importance of the interplay between the palladium precursor, ligand, base, and solvent in achieving high yields.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95185-bromo-2-methylpyridin-3-amineArylboronic acid70-90[1]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-242,6-dibromopyridine (mono-arylation)Arylboronic acid"Effective"[2]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.173-chloropyridineArylboronic acid~80[1]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane90-100-6-Bromopyridin-3-amineArylboronic acidHigh[3]
PdCl₂(dppf)K₂CO₃DME8022,6-dibromopyridine (di-arylation)Arylboronic acidHigh[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightResin-supported chloropyrimidinesArylboronic acidModerate[1]

Note: Yields are reported as found in the cited literature and can be influenced by the specific nature of the coupling partners and precise reaction conditions. "High" and "Effective" are qualitative descriptors used when specific quantitative data was not provided in the source.

Experimental Protocols

Below are detailed experimental methodologies for a representative Suzuki coupling reaction of a 6-bromopyridine derivative. These protocols are based on commonly employed conditions and can be adapted as a starting point for optimization.[4]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[4]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos)[3][4]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, often with a co-solvent of water)[4]

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the 6-bromopyridine derivative, the arylboronic acid, and the base.

  • Add the palladium catalyst (and ligand, if separate).

  • Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[1][3]

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Mandatory Visualization

General Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki coupling of 6-bromopyridines.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Bromopyridine - Arylboronic Acid - Base B Add Catalyst System: - Pd Source - Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (Inert Atmosphere) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F G Extraction F->G H Purification (Chromatography) G->H I Product Characterization H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 reactants1 R-X (6-Bromopyridine) reactants1->oxidative_addition reactants2 R'-B(OR)₂ (Arylboronic Acid) + Base reactants2->transmetalation product R-R' (Coupled Product) product->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of Pyridyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of C-N bonds. For researchers in medicinal chemistry and drug development, the synthesis of aminopyridines is of particular importance, as this moiety is a common feature in a vast array of biologically active molecules. The choice of phosphine ligand is a critical parameter in the success of these palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide offers an objective comparison of the performance of various ligands for the amination of pyridyl bromides, supported by experimental data, to assist in the rational selection of the optimal catalyst system.

Performance Comparison of Ligands

The successful amination of pyridyl bromides is often challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation. The use of sterically hindered and electron-rich phosphine ligands is crucial to mitigate this issue and promote efficient catalytic turnover. Below are comparative data for the performance of several commonly employed ligands in the Buchwald-Hartwig amination of different pyridyl bromide substrates.

Table 1: Ligand Performance in the Amination of 3-Bromo-2-aminopyridine with Morpholine

This table summarizes the results of a ligand screening for the coupling of a challenging aminopyridine substrate, highlighting the superior performance of biarylmonophosphine ligands.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)[1]
XPhos Pd₂(dba)₃LiHMDSTHF651640
RuPhos Pd₂(dba)₃LiHMDSTHF651665
BrettPhos Pd₂(dba)₃LiHMDSTHF651655
SPhos Pd₂(dba)₃LiHMDSTHF651645
tBuXPhos Pd₂(dba)₃LiHMDSTHF651660
tBuBrettPhos Pd₂(dba)₃LiHMDSTHF651658
BINAP Pd₂(dba)₃LiHMDSTHF6516<5
dppf Pd₂(dba)₃LiHMDSTHF6516<5
Table 2: Ligand Performance in the Amination of 2-Bromopyridine with Various Amines

This table provides a comparison of different ligands for the amination of the common substrate 2-bromopyridine with both a primary and a secondary amine, showcasing the importance of ligand choice for different amine classes.

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
dppp n-ButylaminePd(OAc)₂NaOtBuToluene801285
dppp DiethylaminePd(OAc)₂NaOtBuToluene801292
Xantphos BenzamidePd₂(dba)₃DBUDMF1001875
(±)-BINAP Cyclohexane-1,2-diaminePd₂(dba)₃NaOtBuToluene80460[2]

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for Ligand Screening in the Amination of 3-Bromo-2-aminopyridine with Morpholine

This protocol is adapted from the ligand screen for the C,N-cross coupling of morpholine to 3-bromo-2-aminopyridine.[1]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine

  • Palladium(0) source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert atmosphere (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add 3-bromo-2-aminopyridine (1.0 equiv) to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with the inert gas three times.

  • Add anhydrous THF via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Add morpholine (1.2 equiv) to the reaction mixture via syringe.

  • Add the LiHMDS solution (2.5 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion (typically 16 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

General Protocol for the Amination of 2-Bromopyridine with Volatile Amines

This protocol is a general guideline for the amination of 2-bromopyridines with volatile amines using a bidentate phosphine ligand.[3]

Materials:

  • 2-Bromopyridine

  • Volatile amine (e.g., n-butylamine, diethylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Sealed tube or pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube, add palladium(II) acetate (2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 3 mol%), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere.

  • Add anhydrous toluene to the tube.

  • Add 2-bromopyridine (1.0 equiv) to the mixture.

  • Add the volatile amine (1.5 equiv) to the tube.

  • Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, carefully open the sealed tube.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental design and the underlying chemical transformation, the following diagrams illustrate a typical workflow for ligand screening and the catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Define Reaction Parameters (Pyridyl Bromide, Amine, Base, Solvent, Temperature) reagents Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) start->reagents 1. plate Dispense Reagents into 96-well Plate or Vials reagents->plate 2. seal Seal Plate/Vials and Purge with Inert Gas plate->seal 3. heat Heat and Stir for Specified Time seal->heat 4. workup Quench and Work-up heat->workup 5. analyze Analyze by LC-MS or GC to Determine Yields workup->analyze 6. compare Compare Ligand Performance analyze->compare 7.

Caption: Experimental workflow for high-throughput ligand screening.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)(Br)L_n Pd0->PdII_halide oa_text Oxidative Addition PdII_amido Ar-Pd(II)(NR'R'')L_n PdII_halide->PdII_amido lc_text Ligand Exchange PdII_amido->Pd0 Product Ar-NR'R'' PdII_amido->Product re_text Reductive Elimination BaseH Base-H⁺ + Br⁻ PdII_amido->BaseH dp_text Deprotonation ArBr Ar-Br ArBr->Pd0 Amine R'R''NH Amine->PdII_halide Base Base Base->PdII_halide

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate ligand is paramount for the successful Buchwald-Hartwig amination of pyridyl bromides. The data presented in this guide demonstrates that for challenging, electron-rich aminopyridines, bulky biarylmonophosphine ligands such as RuPhos and tBuXPhos often provide superior yields compared to older generations of bidentate phosphine ligands. For less complex pyridyl bromides, a wider range of ligands, including bidentate phosphines like dppp, can be effective.

Researchers and drug development professionals should consider the electronic and steric properties of both the pyridyl bromide and the amine coupling partner when selecting a ligand. The experimental protocols and workflow provided herein offer a robust starting point for the optimization of these crucial C-N bond-forming reactions. Ultimately, empirical screening of a small library of ligands often remains the most effective strategy for identifying the optimal conditions for a specific transformation.

References

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one Scaffold: A Competitive Landscape in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the performance of a representative inhibitor from this scaffold, PD-173955, against established kinase inhibitors, Dasatinib and Staurosporine, supported by experimental data from biochemical and cellular assays.

Performance Comparison of Kinase Inhibitor Scaffolds

The inhibitory activity of PD-173955, a compound featuring the 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one core, which is structurally related to the this compound scaffold, was compared against the multi-kinase inhibitor Dasatinib and the broad-spectrum inhibitor Staurosporine. The half-maximal inhibitory concentration (IC50) values against Src and Bcr-Abl kinases are presented below.

Kinase TargetPD-173955 (Pyrido[2,3-d]pyrimidine Scaffold)Dasatinib (Aminopyrimidine Scaffold)Staurosporine (Indolocarbazole Scaffold)
Src 22 nM[1]0.5 nM[2]6 nM[3]
Bcr-Abl 1-2 nM[4][5][6]< 30 nM[2]-

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibitor potency relies on robust and reproducible experimental methods. Below are detailed protocols for common biochemical and cell-based assays used to evaluate kinase inhibitors.

Biochemical Kinase Assay (Radiometric)

This traditional and highly reliable method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Kinase of interest

  • Substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., PD-173955, Dasatinib, Staurosporine) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.[7][8]

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Phospho-specific antibody against the target substrate

  • Total protein antibody against the target substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration.

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a phospho-specific primary antibody, followed by a secondary antibody.

  • Detect the signal using a suitable detection reagent.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.

  • Quantify the band intensities and determine the extent of phosphorylation inhibition to calculate the IC50 value.[9][10]

Visualizing Kinase Inhibition and Signaling

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Growth_Factor Growth_Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Inhibitor Kinase Inhibitor Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound_Library High_Throughput_Screening High-Throughput Screening (Biochemical Assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Dose_Response_and_IC50 Dose-Response & IC50 Determination Hit_Identification->Dose_Response_and_IC50 Lead_Compound Lead_Compound Dose_Response_and_IC50->Lead_Compound Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Phosphorylation) Lead_Compound->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cell_Based_Assays->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for kinase inhibitor discovery and development.

References

A Head-to-Head Comparison of Cross-Coupling Methods for Bromopyridines: Suzuki, Buchwald-Hartwig, and Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Bromopyridines are versatile starting materials for introducing a wide array of molecular complexities. This guide provides an objective, data-driven comparison of three of the most powerful palladium-catalyzed cross-coupling reactions for the derivatization of bromopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

At a Glance: Comparing the Three Major Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Bond Formed C(sp²) - C(sp²) or C(sp²) - C(sp³)C(sp²) - NC(sp²) - C(sp)
Coupling Partner Boronic acids or estersPrimary or secondary aminesTerminal alkynes
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Typical Ligand PPh₃, SPhos, XPhosBINAP, dppf, XantphosPPh₃, XPhos, P(t-Bu)₃
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃Et₃N, Piperidine, i-Pr₂NEt
Co-catalyst NoneNoneCu(I) salts (optional)
Key Advantage Wide availability of boronic acids, stable reagents.Direct formation of C-N bonds, crucial for many pharmaceuticals.Direct introduction of a linear alkyne functional group.
Potential Challenge Protodeboronation of boronic acid.Catalyst inhibition by the pyridine nitrogen.Homocoupling of the alkyne (Glaser coupling).

Data Presentation: Performance of Cross-Coupling Reactions with Bromopyridines

The following tables summarize representative experimental data for the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with various bromopyridine substrates. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling of Bromopyridines
BromopyridineCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acid2% Pd(OAc)₂4% SPhosK₃PO₄Toluene/H₂O10016~95%
3-Bromopyridine4-Methoxyphenylboronic acid5% Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901285-95%[1]
4-Bromopyridine3-Tolylboronic acid3% Pd(dppf)Cl₂-Cs₂CO₃DMF9012~88-96%[2]
2-Bromo-4-methylpyridinePhenylboronic acid3% Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O1001892%[2]
Buchwald-Hartwig Amination of Bromopyridines
BromopyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholine2% Pd₂(dba)₃4% BINAPNaOtBuToluene1001895%
3-BromopyridineAniline2% Pd(OAc)₂4% XantphosCs₂CO₃Toluene1101890%
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine3.5% [Pd₂(dba)₃]4% (±)-BINAPNaOtBuToluene80460%[3]
2-BromopyridineMethylamine (in sealed tube)5% Pd(OAc)₂10% dpppNaOtBuToluene801493%[4]
Sonogashira Coupling of Bromopyridines
BromopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylene2.5% Pd(CF₃COO)₂5% CuIEt₃NDMF100398%[5]
3-BromopyridinePhenylacetylene2.5% (AllylPdCl)₂-DABCOAcetonitrileRT285%[6]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzene15% Pd(PPh₃)₄30% CuIEt₃NTHFRT1692%[7]
2-Amino-3-bromopyridine1-Octyne2.5% Pd(CF₃COO)₂5% CuIEt₃NDMF100392%[5]

Experimental Protocols

Detailed methodologies for each of the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[1]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).[1]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[8]

  • Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.[8]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[9]

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).[5][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[9]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired alkynyl-substituted pyridine.[9]

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

G General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Column Chromatography F->G G->G H Characterize Product G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Comparison of Cross-Coupling Methods for Bromopyridines cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Bromopyridine Bromopyridine Suzuki_Product Biaryl Pyridine (C-C bond) Bromopyridine->Suzuki_Product Buchwald_Product Aminopyridine (C-N bond) Bromopyridine->Buchwald_Product Sonogashira_Product Alkynylpyridine (C-C bond) Bromopyridine->Sonogashira_Product Suzuki_Partner Boronic Acid/Ester Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Buchwald_Partner Amine Buchwald_Partner->Buchwald_Product Pd Catalyst, Ligand, Base Sonogashira_Partner Terminal Alkyne Sonogashira_Partner->Sonogashira_Product Pd Catalyst, Cu(I), Base

Caption: Key transformations for bromopyridines using different cross-coupling methods.

References

New Pyrido[2,3-d]pyrimidine Analogs Show Promise in Surpassing Existing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of emerging pyrido[2,3-d]pyrimidine analogs reveals a promising new class of anticancer agents that demonstrate significant cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of established drugs such as Doxorubicin and Erlotinib.[1][2] These novel compounds exhibit their anticancer effects through the targeted inhibition of key signaling pathways implicated in cancer progression, including those involving critical kinases like EGFR, CDK4/6, and PIM-1.[1][2][3]

Researchers in oncology and drug development are closely following the progress of these new heterocyclic compounds, which are showing potential for greater selectivity and reduced side effects compared to conventional chemotherapy.[1][4] The pyrido[2,3-d]pyrimidine scaffold is proving to be a versatile framework for the design of potent kinase inhibitors, a cornerstone of modern targeted cancer therapy.[3][5]

Comparative Efficacy Against Standard Anticancer Drugs

Recent preclinical studies have benchmarked several new pyrido[2,3-d]pyrimidine derivatives against current standard-of-care anticancer agents. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, has been determined across various human cancer cell lines. The data, summarized in the tables below, highlight the potential of these emerging compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 5a HepG-2Liver Cancer0.3[2]Doxorubicin0.6[2]
Compound 52 HepG-2Liver Cancer0.3[1]DoxorubicinNot Specified
Compound 8a PC-3Prostate Cancer7.98[6]Erlotinib11.05[6]
Compound 8d PC-3Prostate Cancer7.12[6]Erlotinib11.05[6]
Compound 60 HCT-116Colon Cancer6.9[1]Doxorubicin12.8[1]
Compound 52 HCT-116Colon Cancer7[1]Doxorubicin12.8[1]
Compound 8d A-549Lung Cancer7.23[6]Erlotinib6.53[6]
Compound 12 MCF-7Breast Cancer0.5[3]Doxorubicin~0.4 - 0.7[3]
Compound 12 HepG2Liver Cancer5.27[3]Sorafenib~3.4 - 7.1[3]
Compound 6b PC-3Prostate CancerNot SpecifiedDoxorubicinNot Specified
Compound 8d MCF-7Breast CancerNot SpecifiedDoxorubicinNot Specified

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer activity of these novel pyrido[2,3-d]pyrimidine analogs is attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][4] These compounds have been shown to effectively target EGFR, a key driver in many epithelial cancers, as well as cyclin-dependent kinases (CDKs) that regulate the cell cycle.[6][7] Furthermore, inhibition of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways has been observed, which are central signaling cascades that are often dysregulated in cancer.[1]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine->Receptor Pyrido[2,3-d]pyrimidine->PI3K

Inhibition of Cancer Signaling Pathways

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel anticancer agents.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A-549, HCT-116) are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Treatment: Serial dilutions of the pyrido[2,3-d]pyrimidine compounds are prepared in the appropriate cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Erlotinib), and incubated for 48-72 hours.[8]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[10]

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Pyrido[2,3-d]pyrimidine analogs and controls Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Add DMSO to dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Assay Experimental Workflow
Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound.[8]

  • Cell Treatment: Cells are treated with the pyrido[2,3-d]pyrimidine compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).[8]

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[8]

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[8]

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay is used to detect and quantify apoptotic cells.[9]

  • Cell Treatment: Cells are treated with the test compounds for a specified duration (e.g., 24-48 hours).[9]

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[8]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The promising preclinical data for these new pyrido[2,3-d]pyrimidine analogs warrant further investigation and position them as strong candidates for development into next-generation anticancer therapies. Their targeted mechanism of action and potent efficacy against various cancer cell lines suggest a potential for more effective and less toxic treatments for a range of malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, a halogenated heterocyclic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

Key Assumed Hazards:

  • Harmful if swallowed or in contact with skin.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile or Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol outlines the standard operating procedure for its collection and disposal.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3][4]

  • Crucially, do not mix this compound waste with non-halogenated chemical waste, as this can create dangerous reactions and complicates the disposal process.[1][5]

2. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials like gloves, weighing paper, or pipette tips, in the dedicated, compatible, and sealable container.[1][5]

  • The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[5]

  • Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container, leaving adequate headspace for potential expansion.[5]

3. Labeling:

  • Affix a hazardous waste tag to the container before adding any waste.[6][7]

  • The label must include:

    • The full chemical name: "this compound" and any other constituents.

    • The words "Hazardous Waste."

    • Associated hazards (e.g., Toxic, Irritant).

    • Your name, department, and contact information.

4. Storage:

  • Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[1][7][8]

  • The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1][9]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[7]

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]

  • The rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Compatible Container segregate->container storage Store in a Designated Satellite Accumulation Area full Container Full or Storage Time Limit Reached? storage->full full->storage No pickup Arrange for EHS/Contractor Pickup full->pickup Yes end Proper Disposal via Incineration pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Collect all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for any chemical you are handling.

References

Personal protective equipment for handling 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on the safety data for structurally related compounds and is intended to ensure the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Classification:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Similar compounds are classified as harmful or toxic if swallowed.[4][5]

A cautious approach is warranted as the toxicological properties of this specific material have not been fully investigated.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[3][6] Must meet ANSI standard Z87.1.[6]
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Lab Coat: A fully-buttoned, chemical-resistant lab coat. - Clothing: Full-length pants and closed-toe shoes.Prevents skin contact.[3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Respiratory Protection NIOSH-approved respiratorTo be used if handling outside of a certified chemical fume hood or during spill cleanup to minimize inhalation of dust or aerosols.[3]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing, transferring, and handling of the compound within a certified chemical fume hood to control airborne levels.[3]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

    • Use non-sparking tools and avoid generating dust.[2][7]

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.[4][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][2]

    • Keep containers tightly closed to prevent contamination and release.[1]

    • Store in a locked-up area to restrict access to authorized personnel only.[2]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Containment:

    • Collect all waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Consult local, state, and federal regulations for proper disposal procedures.[1] Do not allow the product to enter drains, other waterways, or soil.[1][4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention immediately in all cases of exposure.

  • If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2] Do NOT induce vomiting.[2]

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (in Chemical Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep1->prep2 prep3 Assemble All Necessary Equipment and Reagents prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Begin Handling handle2 Perform Experimental Procedure handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 disp1 Collect All Waste in a Labeled Hazardous Waste Container handle2->disp1 Generate Waste store1 Store in a Cool, Dry, Well-Ventilated Area handle3->store1 Post-Experiment store2 Ensure Container is Tightly Sealed store1->store2 store3 Store in a Locked Cabinet store2->store3 disp2 Dispose of Waste Through a Licensed Contractor disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.